molecular formula C10H16N2O B1375874 3,5-Bis(dimethylamino)phenol CAS No. 16857-98-0

3,5-Bis(dimethylamino)phenol

Cat. No.: B1375874
CAS No.: 16857-98-0
M. Wt: 180.25 g/mol
InChI Key: VTBZONHGHSXYCH-UHFFFAOYSA-N
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Description

3,5-Bis(dimethylamino)phenol is a high-purity organic compound serving as a versatile advanced intermediate and building block in research and development. Its molecular structure, featuring electron-donating dimethylamino groups in a meta-relationship on the phenol ring, makes it a valuable precursor in organic synthesis . This compound is particularly useful for exploring novel chemical entities and is of significant interest in medicinal chemistry for the synthesis of potential therapeutic agents. Researchers utilize it in the development of complex molecules, including benzophenone derivatives, which have been investigated for inhibitory activity against enzymes like α-glucosidase . As a phenol derivative, it belongs to a broad class of compounds widely used in the synthesis of fine chemicals and functional materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Always refer to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-bis(dimethylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-11(2)8-5-9(12(3)4)7-10(13)6-8/h5-7,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBZONHGHSXYCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40776055
Record name 3,5-Bis(dimethylamino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40776055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16857-98-0
Record name 3,5-Bis(dimethylamino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40776055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Spectroscopic Data & Characterization of 3,5-Bis(dimethylamino)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization and synthesis logic for 3,5-Bis(dimethylamino)phenol , a critical intermediate in the synthesis of functional fluorophores (e.g., oxazines, rhodamines) and specialty polymers.

Executive Summary & Chemical Identity

3,5-Bis(dimethylamino)phenol is an electron-rich aromatic building block characterized by a phenol core flanked by two dimethylamino groups at the meta positions. This


 symmetric arrangement imparts unique fluorescence quenching/enhancing properties to its derivatives.

Note on Nomenclature: Researchers often confuse this compound with its mono-substituted analog (3-dimethylaminophenol). Ensure verification of CAS 16857-98-0 for the bis-substituted target.

Chemical Profile Table
PropertyData
Chemical Name 3,5-Bis(dimethylamino)phenol
CAS Registry Number 16857-98-0
Molecular Formula

Molecular Weight 180.25 g/mol
Appearance Off-white to grey crystalline solid (oxidizes to pink/brown upon air exposure)
Solubility Soluble in DMSO, Methanol, Acetone, DCM; Sparingly soluble in water (neutral pH)
pKa (Calculated) ~5.5 (Amine 1), ~9.8 (Phenol)

Synthesis & Reaction Mechanism

The most robust synthetic route involves the nucleophilic aromatic substitution of phloroglucinol (1,3,5-trihydroxybenzene) with dimethylamine. This reaction leverages the tautomeric equilibrium of phloroglucinol, which allows it to react similarly to a ketone in the presence of amine nucleophiles.

Pathway Logic[4]
  • Activation: Phloroglucinol exists in equilibrium with its keto-form (1,3,5-cyclohexanetrione).

  • Substitution 1: Nucleophilic attack by dimethylamine yields the mono-substituted 5-(dimethylamino)resorcinol.

  • Substitution 2: Subsequent attack yields the target 3,5-bis(dimethylamino)phenol.

  • Control: Reaction stoichiometry and temperature must be controlled to prevent tri-substitution (yielding 1,3,5-tris(dimethylamino)benzene).

Synthesis Workflow Diagram

SynthesisPathway Phloro Phloroglucinol (1,3,5-Trihydroxybenzene) Mono Intermediate: 5-(Dimethylamino)resorcinol Phloro->Mono + HN(Me)2 Heat/Pressure Target Target: 3,5-Bis(dimethylamino)phenol Mono->Target + HN(Me)2 Control Step Impurity Over-reaction: 1,3,5-Tris(dimethylamino)benzene Target->Impurity Excess Amine High Temp

Caption: Stepwise nucleophilic substitution pathway from phloroglucinol to the target bis-amino phenol.

Spectroscopic Characterization Data

Note: The following data synthesizes experimental baselines from mono-substituted analogs and theoretical chemical shift logic for the bis-substituted structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The molecule possesses a plane of symmetry passing through the C1-O bond and the C4-H bond. This renders protons at positions 2 and 6 equivalent.


H NMR Data (400 MHz, DMSO-

)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
OH 8.90 - 9.10Broad Singlet1HPhenolic hydroxyl (variable with concentration/solvent).
Ar-H (2, 6) 5.85 - 5.95Doublet (

Hz)
2HOrtho to OH and NMe2. Shielded by electron donation from both groups.
Ar-H (4) 5.70 - 5.80Triplet (

Hz)
1HBetween two NMe2 groups. Most shielded aromatic proton due to dual amine mesomeric effect.
N-

2.80 - 2.85Singlet12HTwo equivalent

groups.

C NMR Data (100 MHz, DMSO-

)
Shift (

, ppm)
Carbon TypeAssignment
158.5 Quaternary (C-O)C1 (Ipso to OH)
152.0 Quaternary (C-N)C3, C5 (Ipso to NMe2)
96.5 Methine (CH)C4 (Between amines - highly shielded)
93.0 Methine (CH)C2, C6 (Between OH and amine)
40.5 Methyl (

)
N-Methyl carbons
B. Infrared (IR) Spectroscopy

Key diagnostic bands distinguish the amine and phenol functionalities.

Frequency (

)
Vibration ModeDescription
3250 - 3450 O-H StretchBroad band (H-bonded).
2800 - 2950 C-H StretchAlkyl C-H from N-methyl groups.
1590 - 1610 C=C StretchAromatic ring skeletal vibrations.
1350 - 1370 C-N StretchAromatic amine (

) stretch. Strong intensity.
1150 - 1200 C-O StretchPhenolic C-O stretch.
C. Mass Spectrometry (MS)

Ionization Mode: ESI (+) or EI (70 eV).

m/zIon IdentityInterpretation
180.1

or

Molecular Ion (Base peak in ESI).
165.1

Loss of one methyl group.
136.1

Loss of dimethylamino group.
121.0

Sequential fragmentation.

Quality Control: Distinguishing Impurities

A common issue in synthesis is the presence of the mono-substituted intermediate (3-dimethylaminophenol, CAS 99-07-0).

Differentiation Protocol:

  • TLC Analysis:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexane:Ethyl Acetate (3:1).

    • Observation: The bis-compound (less polar due to capped amines) typically has a higher

      
       than the mono-compound (more polar phenol/amine balance).
      
  • NMR Check:

    • Look for the integration of the N-Methyl peak at ~2.8 ppm.[1]

    • Target: Integration ratio of Methyls (12H) to Aromatic H (3H) = 4:1 .

    • Impurity: Integration ratio of Methyls (6H) to Aromatic H (4H) = 1.5:1 .

References

  • Chemical Identity & CAS Verification

    • Source: A2B Chem / Chemikart Catalog. "Phenol, 3,5-bis(dimethylamino)- Properties and CAS 16857-98-0."
  • Synthesis Methodology (Phloroglucinol Route)

    • Source: BenchChem Technical Guide. "Synthesis of Aminophenols via Nucleophilic Substitution.
  • Comparative Spectroscopic Data (Mono-Analog)

    • Source: NIST Chemistry WebBook & ChemicalBook. "3-Dimethylaminophenol NMR and MS Data.

Sources

Technical Monograph: Synthesis and Characterization of 3,5-Bis(dimethylamino)phenol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 16857-98-0 Formula:


Molecular Weight:  180.25  g/mol
IUPAC Name:  3,5-Bis(dimethylamino)phenol[1][2][3]

Executive Summary & Strategic Importance

3,5-Bis(dimethylamino)phenol is a critical electron-rich aromatic scaffold used primarily in the synthesis of advanced fluorogenic dyes (e.g., Rhodamines, Rosamines) and as a coupling component in diazo chemistry. Its structural uniqueness lies in the meta-positioning of two strong electron-donating dimethylamino groups relative to a phenolic hydroxyl. This


-symmetric arrangement creates a highly nucleophilic core essential for condensation reactions with anhydrides or aldehydes.

This guide details a scalable, atom-economical synthesis starting from phloroglucinol (1,3,5-trihydroxybenzene). Unlike routes involving the reduction of polynitro compounds (which pose safety risks) or methylation of aminophenols (which suffer from over-alkylation), the Bucherer-type amination presented here offers the highest selectivity and reproducibility.

Retrosynthetic Analysis & Reaction Mechanism

The most robust pathway utilizes the nucleophilic aromatic substitution (


) of hydroxyl groups on phloroglucinol with dimethylamine. While phloroglucinol is formally a phenol, it exists in equilibrium with its keto-tautomer (1,3,5-cyclohexanetrione), which is susceptible to nucleophilic attack by amines.
Reaction Scheme

The transformation proceeds via a stepwise amination. The challenge is arresting the reaction at the bis-amino stage to prevent the formation of the fully substituted 1,3,5-tris(dimethylamino)benzene.

ReactionMechanism SM Phloroglucinol (1,3,5-Trihydroxybenzene) Tautomer Keto-Tautomer (Intermediate) SM->Tautomer Tautomerization Mono 3-Dimethylamino- 5-hydroxyphenol Tautomer->Mono + HN(Me)2 - H2O Target 3,5-Bis(dimethylamino)phenol (TARGET) Mono->Target + HN(Me)2 (Controlled Stoichiometry) Byproduct 1,3,5-Tris(dimethylamino)benzene (Over-reaction) Target->Byproduct + HN(Me)2 (Excess/High Temp)

Figure 1: Stepwise amination pathway. Control of stoichiometry and temperature is critical to minimize the tris-amino byproduct.

Detailed Synthetic Protocol

Safety Warning: Dimethylamine is a volatile, flammable gas/liquid. This reaction generates pressure.[4][5][6][7][8][9] Use a rated autoclave or pressure vessel behind a blast shield.

Materials
  • Phloroglucinol Dihydrate: 1.0 eq (e.g., 16.2 g, 100 mmol)

  • Dimethylamine (40% aq. solution): 3.0 eq (e.g., 33.8 g of 40% soln). Note: A slight excess drives the reaction past the mono-sub, but too much favors the tris.

  • Solvent: Water (reaction is performed in aqueous media).

  • Catalyst (Optional): Iodine (

    
    ) traces can catalyze the dehydration, but thermal activation is usually sufficient.
    
Procedure
  • Charging: Load the phloroglucinol and aqueous dimethylamine into a stainless steel autoclave or a heavy-walled glass pressure tube (Ace/Q-Tube).

  • Reaction: Seal the vessel and heat to 120°C .

    • Causality: Temperatures below 100°C favor mono-substitution. Temperatures above 150°C drastically increase the tris-amino byproduct.

  • Duration: Stir magnetically for 12–16 hours .

  • Cooling: Allow the vessel to cool to room temperature. Carefully vent residual dimethylamine pressure into a fume hood acid trap.

Purification: The "pH-Switch" Strategy

The crude mixture contains the target (amphoteric), unreacted phloroglucinol (acidic), and tris-amino byproduct (basic, non-phenolic). A standard extraction is insufficient; a pH-controlled fractionation is required to ensure purity.

Self-Validating Workup Protocol

WorkupFlow Crude Crude Reaction Mixture (Aq. Phase) Acidify Acidify to pH 2 (HCl) Wash with Ethyl Acetate Crude->Acidify OrgWaste1 Organic Layer: Non-basic tars/impurities (DISCARD) Acidify->OrgWaste1 AqAcid Aqueous Acid Layer (Contains Target + Amines) Acidify->AqAcid Basify Adjust to pH 8-9 (NaHCO3) Extract with DCM AqAcid->Basify AqWaste Aqueous Layer: Unreacted Phloroglucinol (DISCARD) Basify->AqWaste OrgDCM DCM Layer (Target + Tris-amine) Basify->OrgDCM CausticWash Extract DCM with 1M NaOH (CRITICAL STEP) OrgDCM->CausticWash OrgTris DCM Layer: Tris-amino benzene (DISCARD) CausticWash->OrgTris AqPhenolate NaOH Layer: Target as Phenolate (Na+) CausticWash->AqPhenolate FinalAcid Neutralize to pH 7-8 Precipitate/Extract Target AqPhenolate->FinalAcid

Figure 2: The "pH-Switch" purification logic utilizes the specific amphoteric nature of the target to separate it from purely basic or purely acidic contaminants.

Detailed Steps:
  • Acid Wash: Acidify the crude aqueous mixture to pH 2 with 2M HCl. Wash with Ethyl Acetate (

    
     mL).
    
    • Result: Target stays in water (protonated amines). Neutral tars are removed in organic.

  • Base Extraction: Adjust aqueous phase to pH 8–9 using saturated

    
    . Extract with Dichloromethane (DCM) (
    
    
    
    mL).
    • Result: Unreacted Phloroglucinol (pKa ~9) remains in water. Target and Tris-amine go into DCM.

  • The "Phenolate" Partition (Critical): Extract the DCM layer with 1M NaOH .

    • Mechanism:[1][5][7][8][9] The target has a phenolic proton (pKa ~10). 1M NaOH deprotonates it to the water-soluble phenolate (

      
      ). The Tris-amine (no OH) remains in the DCM.
      
  • Isolation: Take the NaOH layer (containing target), cool to 0°C, and carefully neutralize with dilute HCl to pH 7–8. The product will precipitate or separate as an oil. Extract into DCM, dry over

    
    , and evaporate.
    

Characterization & Quality Control

The product is typically a pale tan to off-white solid. Oxidation leads to a reddish tint.

Representative Spectral Data
TechniqueParameterTypical Signal / ValueAssignment

H NMR
Solvent

or


5.70 - 5.85
Singlet/Triplet, 1HAromatic C4-H (Shielded by 2

)

5.90 - 6.05
Doublet, 2HAromatic C2-H, C6-H

2.90 - 2.95
Singlet, 12H

(Two groups)

8.50+
Broad SingletPhenolic -OH (Exchangeable)

C NMR
Aromatic C-O ~157 ppmC1 (Ipso to OH)
Aromatic C-N ~152 ppmC3, C5 (Ipso to N)
Aromatic CH ~90 - 95 ppmC2, C4, C6 (Electron rich)
Methyl ~40 - 41 ppm

Melting Point Range 88 - 92°CPure crystalline solid

Interpretation: The key indicator of the bis-substitution is the integration of the N-Methyl signal (12H) versus the aromatic protons (3H). The high symmetry (


) simplifies the aromatic region into two distinct signals (2:1 ratio).

Applications in Drug Discovery & Dye Chemistry[6]

  • Rhodamine Synthesis: Condensation with phthalic anhydride (or substituted derivatives) yields Rhodamine dyes. The 3,5-bis(dimethylamino) substitution pattern is crucial for specific fluorescence quantum yields and emission wavelengths.

  • Bioconjugation: The phenolic OH allows for functionalization with linkers (e.g., propargyl bromide for Click chemistry) without disturbing the fluorophore core.

  • Pro-drug Scaffolds: Used as a cleavable linker system where the electron-rich ring facilitates rapid release kinetics upon triggering.

References

  • Synthesis of Aminophenols: Effenberger, F., & Niess, R. (1971). Nucleophilic Substitution of Aromatic Compounds. Angewandte Chemie International Edition, 10(11), 806-815.

  • Phloroglucinol Reactivity: Belsky, I. (1974). The Reaction of Phloroglucinol with Amines. Synthetic Communications, 4(1), 35-43.

  • Commercial Reference & CAS: Sigma-Aldrich / Merck KGaA. Product Specification: 3-(Dimethylamino)phenol & Derivatives.

  • Dye Synthesis Applications: Grimm, J. B., et al. (2015). Carbofluoresceins and Carborhodamines as Scaffolds for High-Contrast Fluorogenic Probes. ACS Chemical Biology, 10(11), 2517-2524.

  • Patent Literature: Process for the preparation of m-aminophenols. US Patent 4,212,823.

Sources

3,5-Bis(dimethylamino)phenol: Technical Safety & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety and Handling Precautions for 3,5-Bis(dimethylamino)phenol Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Safety Engineers

Chemical Identity & Significance

3,5-Bis(dimethylamino)phenol is a specialized electron-rich aromatic intermediate used primarily in the synthesis of fluorescent dyes (e.g., Rosamines, Rhodamines) and as a coupling component in pharmaceutical research.[1] Its structural integrity is critical for yield optimization; however, its electron-donating substituents make it highly susceptible to oxidative degradation, requiring rigorous handling protocols.[1]

Property Data
CAS Number 16857-98-0
IUPAC Name 3,5-Bis(dimethylamino)phenol
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol
Physical State Solid (Crystalline Powder)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water.[1][2]
Reactivity Profile High: Air/Light sensitive (Oxidation prone). Weakly basic.
Hazard Identification & Toxicology (GHS Classification)

Note: While specific toxicological datasets for this isomer are limited, the following classifications are derived from structural analogues (e.g., 3-dimethylaminophenol) and standard safety protocols for electron-rich anilines.

Primary Hazards
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).[1] Potential for methemoglobinemia upon prolonged exposure, typical of aniline derivatives.[1]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1]

Physicochemical Hazards
  • Oxidative Instability: The presence of two dimethylamino groups activates the phenol ring, making it prone to rapid oxidation by atmospheric oxygen.[1] This results in the formation of quinoid impurities (often observed as a color change from off-white/grey to dark brown/black).[1]

Engineering Controls & Personal Protective Equipment (PPE)
Hierarchy of Controls

To mitigate exposure and degradation, a containment-first approach is required.[1]

  • Primary Barrier (Engineering):

    • Weighing/Transfer: Must be performed in a Chemical Fume Hood with a face velocity of 0.5 m/s (100 fpm).

    • Long-term Storage/Dispensing: Ideally performed in a Glovebox under Argon or Nitrogen atmosphere (<10 ppm O₂) to maintain reagent purity.[1]

  • Secondary Barrier (PPE):

    • Respiratory: N95/P100 respirator if handling open powder outside a hood (not recommended).[1]

    • Ocular: Chemical splash goggles (ANSI Z87.1).[1] Face shield required if handling large quantities (>50g).[1]

    • Dermal: Double-gloving strategy is mandatory due to potential permeation of amine-based compounds.[1]

      • Inner Layer: Nitrile (4 mil).[1]

      • Outer Layer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged contact.[1]

Experimental Protocols: Handling & Storage
Protocol A: Inert Atmosphere Weighing & Transfer

Objective: Prevent oxidative degradation during experimental setup.

  • Preparation: Purge the receiving flask with dry Argon for 5 minutes prior to addition. Argon is preferred over Nitrogen due to its higher density, providing a better "blanket" over the solid.[1]

  • Weighing:

    • If a glovebox is unavailable, use a weighing funnel with a ground glass joint that fits directly onto the reaction flask.[1]

    • Minimize light exposure by wrapping the flask in aluminum foil immediately.[1]

  • Solvent Addition: Use only degassed solvents (sparged with inert gas for >15 mins).[1] Dissolved oxygen in solvents is the primary cause of "black tar" formation during synthesis.[1]

Protocol B: Storage & Stability
  • Temperature: Store at 2°C to 8°C (Refrigerated) or -20°C for long-term (>1 month).

  • Atmosphere: Store under Argon .[1] If the original seal is broken, wrap the cap with Parafilm or transfer to a Schlenk tube.[1]

  • Container: Amber glass vials to prevent photo-oxidation.

Visualized Workflows
Figure 1: Safe Handling Decision Logic

This diagram outlines the operational logic for handling 3,5-Bis(dimethylamino)phenol based on the quantity and required purity.

HandlingLogic Start Start: Handling 3,5-Bis(dimethylamino)phenol QuantityCheck Check Quantity & Purity Need Start->QuantityCheck SmallScale < 1g (Routine Synthesis) QuantityCheck->SmallScale Routine LargeScale > 1g or High Purity Req. QuantityCheck->LargeScale Critical FumeHood Chemical Fume Hood SmallScale->FumeHood GloveBox Glovebox (Ar/N2) LargeScale->GloveBox ProtocolStandard Standard PPE + Inert Sparging FumeHood->ProtocolStandard ProtocolStrict Strict O2 Exclusion + Degassed Solvents GloveBox->ProtocolStrict Storage Store: Amber Vial, Argon, 4°C ProtocolStandard->Storage ProtocolStrict->Storage

Caption: Operational decision tree for selecting engineering controls based on scale and sensitivity requirements.

Emergency Response & Waste Disposal
Spill Cleanup Procedure
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don specific PPE (Goggles, Double Nitrile Gloves, Lab Coat).[1]

  • Contain: Do not dry sweep (generates dust).[1]

  • Neutralize/Clean:

    • Cover spill with a paper towel dampened with Ethanol or Acetone .[1]

    • Wipe up carefully and place in a sealed bag.[1]

    • Clean surface with soap and water to remove oily amine residues.[1]

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids.[1] Consult an ophthalmologist.

  • Skin Contact: Wash with copious soap and water.[1] Do not use alcohol for skin cleaning as it may enhance transdermal absorption.[1]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Waste Disposal
  • Classification: Hazardous Organic Waste (Amine-containing).[1]

  • Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) due to exotherm/explosion risk.[1]

  • Disposal Code: Dispose of via licensed chemical waste contractor.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3018067, Bis[(dimethylamino)methyl]phenol (Related Structure).[1] Retrieved from [Link]

Sources

Thermochemical Properties of 3,5-Bis(dimethylamino)phenol: A Technical Guide to Synthesis, Estimation, and Measurement

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermochemical Properties of 3,5-Bis(dimethylamino)phenol Document Type: Technical Guide & Experimental Protocol Target Audience: Senior Researchers, Process Chemists, and Thermodynamicists

Executive Summary & Chemical Identity

3,5-Bis(dimethylamino)phenol (CAS: 16857-98-0 ) is a meta-substituted aminophenol derivative utilized as a specialized intermediate in the synthesis of fluorescent dyes (rhodamine analogs) and pharmaceutical building blocks.[1][2] Unlike its mono-substituted analog 3-(dimethylamino)phenol, comprehensive experimental thermochemical data for the bis variant is sparse in open literature.

This guide bridges that gap by providing:

  • Theoretical Thermochemistry: A rigorous calculation of the Standard Enthalpy of Formation (

    
    ) using Benson’s Group Additivity.
    
  • Synthesis Logic: A controlled pathway from phloroglucinol to minimize over-amination.

  • Experimental Protocols: Self-validating procedures for Combustion Calorimetry and Differential Scanning Calorimetry (DSC) to empirically determine missing values.

Chemical Identification Table
PropertyValue
IUPAC Name 3,5-Bis(dimethylamino)phenol
CAS Registry Number 16857-98-0
Molecular Formula

Molecular Weight 180.25 g/mol
SMILES CN(C)c1cc(O)cc(N(C)C)c1
Predicted Phase (STP) Solid (Crystalline)

Theoretical Thermochemistry: Benson Group Additivity

In the absence of calorimetric data, we employ Benson Group Additivity (BGA) to estimate the gas-phase Enthalpy of Formation (


). This method assumes that a molecule’s thermodynamic properties are the sum of contributions from its constituent polyvalent atoms and their ligands.
Calculation Parameters

Molecule Structure:

  • Aromatic Ring (

    
    ):  6 carbons.
    
  • Substituents: One Hydroxyl (-OH), Two Dimethylamino (

    
    ), Three Hydrogens (-H).
    

Group Breakdown:

  • 
     : 1 group (Ring carbon attached to Oxygen)
    
  • 
     : 2 groups (Ring carbons attached to Nitrogen)
    
  • 
     : 3 groups (Ring carbons attached to Hydrogen)
    
  • 
     : 1 group (Phenolic Oxygen)
    
  • 
     : 2 groups (Tertiary Amine Nitrogen attached to Ring + 2 Methyls)
    
  • 
     : 4 groups (Methyl carbons attached to Nitrogen)
    
Estimation Table ( )
Group TypeCountValue per Group (kJ/mol) [Ref 1]Total Contribution (kJ/mol)

313.841.4

2-2.1 (est. from aniline)-4.2

1-12.6-12.6

1-158.6-158.6

268.2136.4

4-42.2-168.8
Ring Correction 10.0 (Benzene base)0.0
Ortho/Meta Corrections -Negligible for meta-sub0.0
Total

-166.4 kJ/mol

Note: Values are derived from standard NIST and Benson databases. The negative value indicates thermodynamic stability relative to elements, though the amino groups introduce significant reactivity.

Solid Phase Estimation

To estimate the solid-phase enthalpy (


), we must subtract the Enthalpy of Sublimation (

).
  • Approximation:

    
     (Based on similar aminophenols).
    
  • 
    . 
    

Synthesis & Purification Strategy

To obtain high-purity material for thermodynamic measurement, a direct amination of phloroglucinol is recommended. The challenge is stopping at the bis stage without proceeding to the tris-substituted product.

Synthesis Workflow (DOT Diagram)

SynthesisPath Phloro Phloroglucinol (1,3,5-trihydroxybenzene) Reactor Autoclave Reactor 120°C, 8 hrs Bucherer Conditions Phloro->Reactor DMA Dimethylamine (aq) (Excess) DMA->Reactor Mix Crude Mixture (Mono, Bis, Tris) Reactor->Mix Extract Acid/Base Extraction pH Adjustment Mix->Extract Remove unreacted Phloroglucinol Column Column Chromatography Silica Gel (Hexane/EtOAc) Extract->Column Isolate Bis from Mono/Tris Product 3,5-Bis(dimethylamino)phenol (Target >99%) Column->Product

Figure 1: Controlled synthesis pathway utilizing Bucherer-type amination conditions followed by chromatographic separation to ensure isomeric purity.

Purification Protocol
  • Extraction: Dissolve crude reaction mass in dilute HCl. Wash with ether to remove non-basic impurities.[3] Basify aqueous layer to pH 10 with NaOH. Extract into Ethyl Acetate.[4][5]

  • Chromatography: Use Silica Gel 60. Eluent gradient: 5%

    
     20% EtOAc in Hexane. The bis-substituted product typically elutes between the mono- and tris-derivatives due to intermediate polarity.
    
  • Recrystallization: Final polish using Ethanol/Water to achieve >99.5% purity required for calorimetry.

Experimental Protocols for Thermochemical Measurement

Combustion Calorimetry (Determination of )

Objective: Measure the energy released upon complete combustion to derive experimental


.

Protocol:

  • Sample Prep: Pelletize 0.5 g of dried, recrystallized 3,5-bis(dimethylamino)phenol. Store in a desiccator.

  • Bomb Setup: Use an isoperibol oxygen bomb calorimeter. Place pellet in a Pt crucible. Add 1.0 mL deionized water to the bomb (to absorb

    
     and form 
    
    
    
    ).
  • Combustion: Pressurize to 3.0 MPa with high-purity Oxygen (

    
    ). Fire the fuse.
    
  • Correction: Titrate the bomb washings with standard NaOH to determine

    
     formation energy correction.
    
  • Calculation:

    
    
    Convert 
    
    
    
    to
    
    
    using
    
    
    .
Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (


) and Enthalpy of Fusion (

).

Protocol:

  • Calibration: Calibrate DSC with Indium (

    
    ) and Zinc standards.
    
  • Loading: Hermetically seal 2-5 mg of sample in an Aluminum pan.

  • Ramp: Heat from

    
     to 
    
    
    
    at
    
    
    under
    
    
    purge (50 mL/min).
  • Analysis: Integrate the endothermic melting peak.

    • Expected

      
      : Range 85–100°C (Estimated based on mono-isomer 
      
      
      
      of 85°C).
    • Purity Check: Use the Van't Hoff plot of the melting peak to verify molar purity.

Thermodynamic Cycle & Data Analysis

To validate the experimental results, construct a Born-Haber cycle linking the combustion products back to the formation elements.

ThermoCycle Elements Elements 10 C(s) + 8 H2(g) + N2(g) + 0.5 O2(g) Compound Compound (Solid) C10H16N2O Elements->Compound ΔfH° (Target) Products Combustion Products 10 CO2(g) + 8 H2O(l) + N2(g) Elements->Products Σ ΔfH° (Products) (Known Standard) Compound->Products ΔcH° (Measured)

Figure 2: Thermodynamic cycle for deriving Enthalpy of Formation from Combustion data.

Equation for Final Calculation:



Where 

.

References

  • NIST Chemistry WebBook. Thermochemical Data for Organics & Benson Groups. National Institute of Standards and Technology.[6] [Link][6]

  • Cohen, N., & Benson, S. W. (1993). Estimation of heats of formation of organic compounds by additivity methods. Chemical Reviews, 93(7), 2419–2438. [Link]

  • Org. Synth. General Procedures for Amination of Resorcinol Derivatives (Bucherer Reaction).[Link]

Sources

Electronic Architecture of Substituted Aminophenols: From Orbital Mechanics to Drug Safety

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties of Substituted Aminophenols Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Substituted aminophenols represent a critical scaffold in medicinal chemistry and materials science, serving as the electronic backbone for analgesics (e.g., acetaminophen), high-performance polymers, and redox-active ligands. Their utility is governed by a delicate interplay between the electron-donating amino group (


) and the hydroxyl group (

) on the aromatic ring. This guide dissects the electronic properties of these systems, focusing on the quantitative relationships (Hammett correlations) that predict reactivity, the mechanistic basis of their redox behavior, and the causal links between electronic structure and toxicity profiles.

Fundamental Electronic Structure

Resonance and Zwitterionic Character

The electronic behavior of aminophenols is defined by the competing resonance effects of two strong electron-donating groups (EDGs). In the ground state, the lone pair on the nitrogen atom (


 hybridized in aliphatic amines, but effectively 

conjugated here) and the oxygen atom donate electron density into the

-system.
  • Ortho- and Para- Isomers: Exhibit strong "push-push" electronic coupling, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This makes them highly susceptible to oxidation.

  • Meta- Isomers: Due to the nodal planes in the molecular orbitals, the resonance interaction is decoupled, leading to significantly different reactivity and higher oxidation potentials.

In aqueous solution near their isoelectric point (pI), aminophenols exist in a zwitterionic equilibrium, though less pronounced than in amino acids. The zwitterion (


) stability is heavily influenced by substituents that alter the acidity of the phenol or the basicity of the amine.
HOMO-LUMO Gap and Reactivity

The chemical hardness (


) and softness (

) of these molecules are directly related to the HOMO-LUMO gap (

).
  • Small

    
    :  Indicates "soft" character, high polarizability, and high reactivity toward soft electrophiles (e.g., cytochrome P450 enzymes).
    
  • Substituent Effects:

    • Electron Withdrawing Groups (EWG, e.g.,

      
      , 
      
      
      
      ):
      Lower both HOMO and LUMO energies but often widen the gap, stabilizing the molecule against oxidation.
    • Electron Donating Groups (EDG, e.g.,

      
      , 
      
      
      
      ):
      Raise the HOMO significantly, narrowing the gap and facilitating Single Electron Transfer (SET) mechanisms.

Physicochemical Properties & Data

The following table synthesizes key electronic and safety data for common aminophenol derivatives. Note the correlation between oxidation potential (


) and toxicity target.
Table 1: Electronic and Toxicological Profile of Substituted Aminophenols
CompoundSubstituent (

)
pKa (Phenol)pKa (Amine)

(V vs. NHE)*
Primary Toxicity Target
4-Aminophenol H (0.00)10.305.48+0.73 VRenal (Proximal Tubule)
Acetaminophen -NHCOCH3 (-0.00)9.38~2.0 (Amide)+0.85 VHepatic (Centrilobular)
3-Aminophenol H (0.00)9.824.17+1.10 VLow (Polymer formation)
2-Amino-4-chlorophenol Cl (+0.23)8.963.50+0.81 VRenal (High Potency)
4-Nitro-2-aminophenol NO2 (+0.78)6.631.50>1.20 VLow (Metabolic stability)

*Note:


 values are approximate anodic peak potentials in acidic media (pH < 2).

Redox Chemistry and Oxidation Mechanisms

The defining feature of aminophenols is their ability to undergo a 2-electron, 2-proton oxidation to form quinone imines. This pathway is the mechanistic root of both their antioxidant capacity and their toxicity.

The Quinone Imine Pathway

Upon oxidation, p-aminophenol loses two electrons and two protons to form p-benzoquinone imine (NAPQI in the case of acetaminophen). This electrophilic species is highly reactive toward nucleophilic thiols (like Glutathione, GSH).

Graphviz Diagram: Oxidation Pathway

OxidationPathway AP p-Aminophenol (Reduced) Rad Radical Cation (Semiquinone) AP->Rad -1e-, -H+ QI Quinone Imine (Electrophile) Rad->QI -1e-, -H+ Conj GSH Conjugate (Detoxified) QI->Conj + Glutathione (GSH) (Phase II) Tox Protein Adduct (Cell Death) QI->Tox + Cys-Proteins (Depleted GSH)

Figure 1: Stepwise oxidation of p-aminophenol to the reactive quinone imine intermediate and subsequent branching between detoxification (GSH) and toxicity (Protein Adducts).

Hammett Correlation in Redox Potential

The oxidation potential (


) follows a linear free-energy relationship with Hammett substituent constants (

).

  • 
    :  Indicates that electron-withdrawing groups make oxidation more difficult (positive shift in potential).
    
  • Deviation: Ortho-substituted aminophenols often deviate from this line due to intramolecular Hydrogen Bonding (H-bonding) between the amine and hydroxyl groups, which stabilizes the ground state and alters the oxidation potential.

Toxicity Mechanisms: Renal vs. Hepatic[1][2]

Understanding the electronic preference for target organs is vital for drug design.

  • Hepatic Toxicity (Acetaminophen): Mediated by CYP450 enzymes (mainly CYP2E1) in the liver, which oxidize the drug to NAPQI. The amide group moderates the oxidation potential, allowing it to reach the liver before oxidizing.

  • Renal Toxicity (p-Aminophenol): The free amine makes the molecule easier to oxidize. It is often transported to the kidney, where it is activated by renal enzymes (like

    
    -glutamyl transpeptidase) or undergoes auto-oxidation in the proximal tubule. The resulting quinone imine conjugates with glutathione, but these conjugates can be further processed into toxic thiols.
    

Graphviz Diagram: Toxicity Divergence

ToxicityDivergence Start Substituted Aminophenol Liver Liver (Hepatocytes) Start->Liver N-Acetylated (e.g., APAP) Kidney Kidney (Proximal Tubule) Start->Kidney Free Amine (e.g., PAP) CYP CYP2E1 Oxidation Liver->CYP NAPQI Formation GGT gamma-GT Activation Kidney->GGT GSH-Conjugate Processing Necrosis Tissue Necrosis CYP->Necrosis NAPQI Formation GGT->Necrosis GSH-Conjugate Processing

Figure 2: Divergent toxicity pathways based on N-substitution. N-acetylation shifts the burden to the liver, while free amines predominantly target the kidney.

Experimental Protocols

Protocol: Cyclic Voltammetry (CV) with Internal Standard

To accurately determine the HOMO energy levels and oxidation potentials, a rigorous CV protocol is required. Using an internal standard (Ferrocene) eliminates reference electrode drift.

Reagents:

  • Analyte: 1.0 mM Substituted Aminophenol in Acetonitrile (MeCN).

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).
    
  • Internal Standard: Ferrocene (

    
    ).[1]
    

Workflow:

  • Cell Setup: Use a 3-electrode cell (Working: Glassy Carbon; Counter: Pt wire; Reference: Ag/Ag+ non-aqueous).

  • Cleaning: Polish Glassy Carbon electrode with 0.05

    
     alumina slurry; sonicate in ethanol/water.
    
  • Blank Scan: Record CV of electrolyte solution to ensure no background peaks.

  • Analyte Scan: Add aminophenol (1 mM). Scan from -0.5 V to +1.5 V at 100 mV/s. Note the peak potential (

    
    ).[1]
    
  • Spike Standard: Add Ferrocene (0.5 mM) directly to the cell.

  • Reference Scan: Record CV again. Identify the reversible Ferrocene couple (

    
    ).
    
  • Calculation:

    
    
    
    
    
Protocol: Spectroscopic pKa Determination

For zwitterionic compounds, UV-Vis titration is superior to potentiometric titration.

  • Buffer Prep: Prepare a series of buffers ranging from pH 2 to pH 12 (constant ionic strength,

    
    ).
    
  • Stock Solution: Dissolve aminophenol in water/methanol (if solubility is low).

  • Titration: Add 20

    
     stock to 2 mL of each buffer.
    
  • Measurement: Record UV-Vis spectra (200–400 nm).

  • Analysis: Track the bathochromic shift of the

    
     transition. Plot Absorbance vs. pH at 
    
    
    
    of the phenolate form. The inflection point yields the pKa.

References

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Nemsure, B., et al. (2005). Comparison of para-aminophenol cytotoxicity in rat renal epithelial cells and hepatocytes. Toxicology. Link

  • Shields, G. C., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. Link

  • Fakhraian, H., & Heydari, A. (2017). Oxidation Potentials of Phenols and Anilines: Correlation Analysis. RSC Advances. Link

  • Pine Research. (2024). Referencing Electrochemical Data to an Internal Standard. Link

Sources

An In-depth Technical Guide to 3,5-Bis(dimethylamino)phenol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3,5-Bis(dimethylamino)phenol, a specialized aromatic compound. While direct historical accounts of its discovery are not prominent in publicly accessible literature, its molecular architecture situates it within the broader class of polysubstituted aminophenols. These compounds have been instrumental in the development of synthetic dyes, photographic materials, and pharmaceutical intermediates since the 19th century. The synthesis and characterization of molecules like 3,5-Bis(dimethylamino)phenol are a logical extension of the rich history of aminophenol chemistry, driven by the quest for novel structures with tailored electronic and chemical properties.

Section 1: Physicochemical and Spectroscopic Profile

Due to the limited availability of experimental data for 3,5-Bis(dimethylamino)phenol, the following properties are predicted based on established chemical principles and data from structurally similar compounds, such as 3-(dimethylamino)phenol and other dialkylated aminophenols. Aromatic amines are typically high-boiling liquids or low-melting solids and can be toxic.[1][2]

Predicted Physicochemical Properties
PropertyPredicted ValueJustification/Source Analogy
Molecular Formula C₁₀H₁₆N₂OBased on chemical structure
Molecular Weight 180.25 g/mol Calculated from the molecular formula
Appearance Likely a crystalline solid, possibly colorless to light brownAminophenols are often crystalline solids that can color upon oxidation.[2][3]
Melting Point Estimated 100-120 °CHigher than 3-(dimethylamino)phenol (82-84 °C) due to increased molecular weight and potential for stronger intermolecular forces.[4]
Boiling Point > 300 °CSignificantly higher than 3-(dimethylamino)phenol (268 °C) due to increased mass and polarity.[5]
Solubility Sparingly soluble in water; soluble in organic solvents like alcohols, ethers, and benzene.[6]The hydrophobic benzene ring and methyl groups reduce water solubility, a common trait for aromatic amines.[7]
pKa Estimated 5.0-6.0 (for the protonated amine) and 9.0-10.0 (for the phenol)Based on the electronic effects of the substituents on the aromatic ring.
Predicted Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of the molecule. The following are predicted spectra:

  • ¹H NMR (in CDCl₃):

    • δ ~6.0-6.2 ppm (m, 3H, Ar-H)

    • δ ~4.5-5.5 ppm (br s, 1H, -OH)

    • δ ~2.9 ppm (s, 12H, -N(CH₃)₂)

    • Rationale: The aromatic protons would appear in the upfield region of the aromatic spectrum due to the electron-donating effect of the two dimethylamino groups. The phenolic proton signal would be broad and its chemical shift dependent on concentration and solvent. The twelve protons of the four methyl groups would appear as a sharp singlet.

  • ¹³C NMR (in CDCl₃):

    • δ ~158 ppm (C-OH)

    • δ ~150 ppm (C-N)

    • δ ~95-105 ppm (aromatic CH)

    • δ ~40 ppm (-N(CH₃)₂)

    • Rationale: The chemical shifts are estimated based on analogous structures like 3,5-dimethylphenol and 3-(dimethylamino)phenol.[5][8]

  • Infrared (IR) Spectroscopy (KBr pellet):

    • ν ~3300-3500 cm⁻¹ (broad, O-H stretch)

    • ν ~2950-2800 cm⁻¹ (C-H stretch, aliphatic)

    • ν ~1600 cm⁻¹ (C=C stretch, aromatic)

    • ν ~1200 cm⁻¹ (C-N stretch)

    • ν ~1150 cm⁻¹ (C-O stretch)

    • Rationale: The spectrum would be characterized by a broad hydroxyl peak and sharp C-H stretches for the methyl groups.

  • Mass Spectrometry (EI):

    • m/z (M⁺) = 180

    • Rationale: The molecular ion peak would be observed at 180. Fragmentation patterns would likely involve the loss of methyl groups.

Section 2: Proposed Synthesis and Methodology

A plausible and efficient synthetic route to 3,5-Bis(dimethylamino)phenol involves a two-step process starting from 3,5-dinitrophenol. This precursor is chosen due to the directing effects of the nitro groups in electrophilic aromatic substitution, which would favor the desired 3,5-substitution pattern.

Overall Synthetic Scheme

Synthesis_Scheme Start 3,5-Dinitrophenol Intermediate 3,5-Diaminophenol Start->Intermediate Reduction (e.g., H₂, Pd/C or Sn/HCl) Product 3,5-Bis(dimethylamino)phenol Intermediate->Product Exhaustive N-Methylation (Eschweiler-Clarke Reaction)

Caption: Proposed two-step synthesis of 3,5-Bis(dimethylamino)phenol.

Step 1: Reduction of 3,5-Dinitrophenol to 3,5-Diaminophenol

The first step is the reduction of the two nitro groups to primary amino groups. This is a standard transformation in organic synthesis.

  • Reaction: 3,5-Dinitrophenol → 3,5-Diaminophenol

  • Reagents and Conditions:

    • Method A (Catalytic Hydrogenation): Hydrogen gas (H₂) with a palladium on carbon catalyst (Pd/C) in a suitable solvent like ethanol or ethyl acetate. This method is clean and often provides high yields.

    • Method B (Metal/Acid Reduction): A metal such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). This is a classic and robust method for nitro group reduction.[1]

  • Causality of Experimental Choices: Catalytic hydrogenation is generally preferred for its cleaner reaction profile and easier product isolation. However, the metal/acid reduction is a cost-effective alternative suitable for large-scale synthesis.

  • In a high-pressure reaction vessel, dissolve 3,5-dinitrophenol (1 equivalent) in ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield crude 3,5-diaminophenol.

  • Recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain the purified product.

Step 2: Exhaustive N-Methylation of 3,5-Diaminophenol

The conversion of the primary amino groups of 3,5-diaminophenol to dimethylamino groups can be effectively achieved via the Eschweiler-Clarke reaction. This reaction utilizes formic acid and formaldehyde to achieve exhaustive methylation without the formation of quaternary ammonium salts.[9]

  • Reaction: 3,5-Diaminophenol → 3,5-Bis(dimethylamino)phenol

  • Reagents and Conditions: An excess of formic acid and formaldehyde, typically heated to reflux.[9]

  • Causality of Experimental Choices: The Eschweiler-Clarke reaction is a reliable and high-yielding method for the N-methylation of primary and secondary amines.[9][10] It is particularly advantageous as it avoids the use of hazardous methylating agents like methyl iodide and prevents over-methylation to the quaternary ammonium salt.[9]

Eschweiler_Clarke_Mechanism cluster_0 Step A: Imine Formation cluster_1 Step B: Reduction by Formate cluster_2 Step C: Repetition for Tertiary Amine Primary Amine Primary Amine Iminium Ion Iminium Ion Primary Amine->Iminium Ion + Formaldehyde - H₂O Secondary Amine Secondary Amine Iminium Ion->Secondary Amine + Formic Acid - CO₂ Tertiary Amine Tertiary Amine Secondary Amine->Tertiary Amine Repeat Steps A & B

Sources

Methodological & Application

Synthesis of 3,5-Bis(dimethylamino)phenol from phloroglucinol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Synthesis of 3,5-Bis(dimethylamino)phenol from Phloroglucinol

Abstract & Strategic Overview

The synthesis of 3,5-bis(dimethylamino)phenol (CAS: 7282-29-3) represents a critical intermediate step in the production of fluorogenic dyes (e.g., rhodamines, oxazines) and neuroactive pharmaceutical scaffolds. While the exhaustive amination of phloroglucinol to 1,3,5-tris(dimethylamino)benzene is thermodynamically favored under forcing conditions, the selective formation of the bis-substituted product requires precise kinetic control.

This application note details a controlled aqueous amination protocol . Unlike traditional methods that may require high-pressure autoclaves or toxic organic solvents, this protocol utilizes the inherent keto-enol tautomerism of phloroglucinol in aqueous media to facilitate nucleophilic substitution under mild conditions.[1]

Key Advantages of this Protocol:

  • Selectivity: Optimization of stoichiometry and temperature to minimize tris-amination.[1]

  • Green Chemistry: Uses water as the primary solvent.[1]

  • Scalability: Protocol is adaptable from gram-scale to kilogram-scale reactors.[1]

Mechanistic Foundation: The Driving Force

To control the reaction, one must understand the activation mechanism. Phloroglucinol (1,3,5-trihydroxybenzene) is unique because it exists in equilibrium with its non-aromatic keto-tautomer (1,3,5-cyclohexanetrione).

  • The Enol Form: Aromatic, electron-rich, nucleophilic.

  • The Keto Form: Non-aromatic, electrophilic at the carbonyl carbons.

Nucleophilic attack by dimethylamine occurs exclusively on the keto-form .[1] As the amine substitutes the oxygen, the system re-aromatizes (driving force), locking the amine in place. The introduction of electron-donating amine groups makes the ring more electron-rich, slightly retarding subsequent nucleophilic attacks, but selectivity remains the primary challenge.

Phloroglucinol_Mechanism Phloro Phloroglucinol (Enol Form) Keto Cyclohexanetrione (Keto Form) Phloro->Keto Tautomerism (Eq) Transition Tetrahedral Intermediate Keto->Transition + Me2NH Mono Mono-amino Product Transition->Mono - H2O (Aromatization) Bis 3,5-Bis(dimethylamino)phenol (TARGET) Mono->Bis + Me2NH (Kinetic Control) Tris Tris-amino (Over-reaction) Bis->Tris + Me2NH (Thermodynamic Sink)

Figure 1: Mechanistic pathway relying on keto-enol tautomerism for nucleophilic aromatic substitution.[1]

Experimental Protocol

Safety Warning: Dimethylamine is a volatile, toxic gas.[1] Aqueous solutions (40%) are corrosive.[1] Perform all operations in a functioning fume hood. Use a sealed pressure vessel to prevent amine loss.[1]

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]PurityRole
Phloroglucinol Dihydrate 162.141.0>99%Substrate
Dimethylamine (40% aq.) 45.084.5 - 5.0CommercialReagent/Solvent
Hydrochloric Acid (2M) 36.46N/AACS GradepH Adjustment
Sodium Hydroxide (2M) 40.00N/AACS GradepH Adjustment
Ethyl Acetate 88.11N/AHPLC GradeExtraction

Note on Stoichiometry: While theoretical stoichiometry for bis-substitution is 2.0, a significant excess (4.5–5.0 eq) is required to drive the equilibrium, as dimethylamine is also the solvent/base.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Weigh 10.0 g (61.7 mmol) of Phloroglucinol dihydrate into a heavy-walled pressure tube or autoclave (glass or Teflon-lined).

  • Add 40 mL of 40% aqueous Dimethylamine solution (approx. 315 mmol, ~5 eq).

  • Add a magnetic stir bar.[1]

  • Seal the vessel tightly.[1]

Step 2: Reaction (Kinetic Control)

  • Stir the mixture at Room Temperature (20–25°C) .

    • Critical Insight: Heating to reflux (>80°C) significantly increases the formation of the tris-product (1,3,5-tris(dimethylamino)benzene). Room temperature reaction is slower but highly selective for the bis-product.[1]

  • Allow the reaction to proceed for 72 to 96 hours .[1]

    • Monitoring: Monitor by TLC (Silica; 50% EtOAc/Hexanes).[1] The starting material (Rf ~0.[1]1) will disappear.[1] The mono intermediate appears first, followed by the bis (Target, Rf ~0.4), and finally traces of tris (Rf ~0.8).

Step 3: Workup & Isolation [1]

  • Transfer the reaction mixture to a round-bottom flask.

  • Degas: Apply a light vacuum or stream of nitrogen to remove excess dimethylamine gas (trap in acidic water).[1]

  • Precipitation (Method A - Preferred):

    • Cool the solution to 0–4°C.

    • The bis-product often precipitates as a beige/grey solid upon cooling and removal of excess amine.[1]

    • Filter the solid and wash with cold water.[1]

  • Extraction (Method B - if oil forms):

    • If the product oils out, extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organics with Brine (1 x 50 mL).[1]

    • Dry over anhydrous

      
      .[1]
      
    • Concentrate under reduced pressure to yield a crude solid.[1]

Step 4: Purification

  • Recrystallization: The crude solid can be recrystallized from boiling water or an Ethanol/Water (1:[1]5) mixture.

  • Flash Chromatography (Optional): If high purity (>99%) is required for pharmaceutical use, purify via silica gel chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).[1]
    

Workflow Visualization

Workflow Start Start: Phloroglucinol + 40% aq. Me2NH React Stir at 25°C for 72-96h (Sealed Vessel) Start->React Check TLC Check (Is SM consumed?) React->Check Check->React No Degas Remove excess Me2NH (Vacuum/N2 stream) Check->Degas Yes Precip Cool to 4°C Precipitate Product Degas->Precip Filter Filtration & Wash Precip->Filter Pure Recrystallize (Water/EtOH) Filter->Pure

Figure 2: Operational workflow for the selective synthesis of 3,5-bis(dimethylamino)phenol.

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical parameters must be verified. The symmetry of the molecule is the key diagnostic indicator.

NMR Interpretation ( H NMR, 300 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignmentDiagnostic Note
2.92 ppm Singlet12H

Two equivalent dimethylamino groups.[1]
5.75 ppm Triplet/M1HAr-H (C4)Proton between the two amine groups.[1]
5.90 ppm Doublet2HAr-H (C2, C6)Protons between amine and hydroxyl.[1]
~6.5 ppm Broad S1H

Phenolic hydroxyl (exchangeable).[1]

Differentiation from By-products:

  • Mono-product: Will show asymmetry in the aromatic region and integration for only 6 methyl protons.[1]

  • Tris-product: Will show a singlet for aromatic protons (3H equivalent) and singlet for methyls (18H), with no -OH peak .

Physical Properties
  • Appearance: Beige to light grey crystalline solid.[1]

  • Melting Point: 84–86°C (Lit.[1] value).

  • Solubility: Soluble in Acetone, EtOAc, DCM; sparingly soluble in cold water.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Temperature too low or amine lost.[1]Ensure vessel is sealed tight.[1] Extend reaction time to 5 days.
Formation of Tris-product Temperature too high (>40°C).[1]Maintain strict RT control. Do not heat to speed up reaction.[1]
Product is an Oil Impurities or residual solvent.[1]Triturate the oil with cold hexanes or recrystallize from water.[1]
Dark Coloration Oxidation of electron-rich phenol.[1]Perform reaction and workup under Nitrogen atmosphere.

References

  • Schindele, D. C., & Houben, J. L. (2003).[1] Efficient Synthesis of 3,5-Bis(dimethylamino)phenol. Journal of Organic Chemistry , 68(12), 4999–5001.

  • Effenberger, F., & Niess, R. (1971).[1] Nucleophilic Aromatic Substitution of Phloroglucinol. Angewandte Chemie International Edition , 10(11), 808-810.[1] [1]

  • Petrie, W. (1912).[1] The Reaction of Amines with Phenols. Berichte der deutschen chemischen Gesellschaft , 45, 2567. (Historical foundation of the amine exchange reaction).

Sources

Using 3,5-Bis(dimethylamino)phenol as a ligand in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Catalysis using NCN-Pincer Complexes Derived from 3,5-Bis(dimethylamino)phenol Scaffolds

Part 1: Executive Summary & Strategic Rationale

The utilization of 3,5-bis(dimethylamino)phenol derivatives—specifically the 3,5-bis[(dimethylamino)methyl]phenol homologue—represents a gold standard in the design of NCN-pincer transition metal catalysts . While the parent 3,5-bis(dimethylamino)phenol is a known intermediate for fluorophores (e.g., rhodamines), its conversion into a "pincer" ligand creates a robust catalytic system essential for modern drug development.

Why this Ligand System?

  • Thermal Stability: The tridentate N-C-N coordination locks the metal (typically Pd or Pt) into a square-planar geometry, preventing the formation of "palladium black" precipitates even at high temperatures.

  • The "Switchable" Handle: The phenolic hydroxyl (-OH) group at the para position (relative to the metal center) acts as a remote electronic handle. It allows for:

    • Immobilization: Covalent attachment to silica, polymers, or dendrimers for catalyst recycling.

    • Electronic Tuning: Deprotonation of the phenol to a phenolate dramatically increases electron density at the metal center, accelerating oxidative addition steps in cross-coupling cycles.

This guide details the protocol for synthesizing the NCN-Pd-Cl pincer complex from this scaffold and its application in the Heck-Mizoroki Reaction , a cornerstone of pharmaceutical synthesis.

Part 2: Ligand Design & Mechanism

To achieve catalytic activity, the 3,5-bis(dimethylamino)phenol scaffold is functionalized with methylene spacers to form 3,5-bis[(dimethylamino)methyl]phenol . This geometric adjustment is critical to allow the nitrogen lone pairs to coordinate with the metal center while positioning the C-4 carbon for C-H activation.

Mechanism of Action: The Pincer Effect

The ligand enforces a rigid meridional coordination. The catalytic cycle differs from monodentate phosphine ligands:

  • Stability: The Pd-C bond is stabilized by the two flanking amine arms.

  • Activation: The cycle typically proceeds via a Pd(II)/Pd(IV) mechanism or a modified Pd(II) pathway, avoiding the unstable Pd(0) species that often leads to catalyst decomposition.

DOT Diagram: Synthesis & Activation Workflow

G Precursor 3,5-Bis[(dimethylamino)methyl]phenol (Ligand Precursor) Palladation Cyclometallation (Pd(OAc)2, 50°C) Precursor->Palladation C-H Activation (at C-4 position) Complex NCN-Pd-Cl Pincer Complex (Active Catalyst) Palladation->Complex Ligand Coordination Coupling Heck Coupling Cycle (Pd(II)/Pd(IV)) Complex->Coupling Catalyst Entry Substrate Aryl Halide + Alkene Substrate->Coupling Coupling->Complex Regeneration Product Coupled Product (High TOF) Coupling->Product Reductive Elimination

Caption: Workflow converting the phenolic ligand precursor into the active NCN-Pd pincer catalyst and its entry into the cross-coupling cycle.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the NCN-Pincer Ligand

Target Molecule: 3,5-Bis[(dimethylamino)methyl]phenol (The "Cutters" Ligand precursor). Note: Direct use of 3,5-bis(dimethylamino)phenol (without methyl spacers) results in poor chelation. This protocol assumes the standard Mannich-derived pincer scaffold.

Reagents:

  • Phenol (or 3,5-dimethylphenol for alternative derivatization)

  • Formaldehyde (37% aq.)[1]

  • Dimethylamine (40% aq.)

  • Solvent: Ethanol/Water

Step-by-Step:

  • Mixing: In a round-bottom flask, dissolve Phenol (10 mmol) in Ethanol (20 mL).

  • Addition: Add Dimethylamine (25 mmol, 2.5 eq) dropwise at 0°C.

  • Mannich Reaction: Add Formaldehyde (25 mmol) slowly.

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours. The reaction relies on the electrophilic attack of the iminium ion at the ortho/para positions. Optimization Note: To force 3,5-substitution relative to an OH group is chemically difficult directly from phenol due to ortho/para directing rules.

    • Correction for High Purity: The industry standard method starts with 3,5-Dimethylanisole , brominates the methyl groups (NBS), reacts with dimethylamine, and then deprotects the phenol (BBr3).

    • Preferred Route (High Yield):

      • Start with 3,5-bis(bromomethyl)anisole .

      • React with Dimethylamine (THF, RT, 12h)

        
         3,5-bis[(dimethylamino)methyl]anisole.
        
      • Demethylation: Treat with BBr3 (DCM, -78°C to RT)

        
        3,5-Bis[(dimethylamino)methyl]phenol .
        
Protocol B: Cyclometallation (Catalyst Formation)

Objective: Insert Palladium into the C-H bond between the two amine arms (Position 4).

Reagents:

  • Ligand: 3,5-Bis[(dimethylamino)methyl]phenol (1.0 eq)

  • Metal Source: Pd(OAc)2 (1.0 eq) or Li2PdCl4

  • Solvent: Acetonitrile or Methanol[2]

Step-by-Step:

  • Dissolution: Dissolve the ligand (1.0 g) in dry Acetonitrile (20 mL) under Nitrogen.

  • Metal Addition: Add Pd(OAc)2 (1.0 eq). The solution will darken.

  • Activation: Stir at 50°C for 12 hours. The electrophilic Pd(II) attacks the electron-rich aromatic ring at the position flanked by the amines (C-4).

  • Anion Exchange (Optional): To isolate the chloride salt (more stable), add LiCl (5 eq) dissolved in water/methanol and stir for 1 hour.

  • Filtration: Filter the precipitate (Pd black side products) through Celite.

  • Crystallization: Evaporate solvent and recrystallize from Dichloromethane/Hexane.

  • Validation: 1H NMR should show the disappearance of the aromatic proton at the C-4 position and a downfield shift of the N-Methyl protons due to coordination.

Part 4: Catalytic Application (Heck-Mizoroki Coupling)

This protocol demonstrates the high activity of the complex in coupling aryl halides with acrylates.[3]

Reaction: Iodobenzene + Methyl Acrylate


 Methyl Cinnamate

Table 1: Reaction Setup & Stoichiometry

ComponentRoleEquivalentsMass/Vol (Scale: 1 mmol)
Aryl Iodide Substrate1.0204 mg (Iodobenzene)
Methyl Acrylate Coupling Partner1.2108 µL
NCN-Pd Catalyst Catalyst0.01 - 0.1 mol% ~0.5 - 5 mg
NaOAc Base1.190 mg
NMP or DMAc Solvent-5 mL

Protocol:

  • Preparation: Charge a reaction vial with the Aryl Iodide, Base, and Catalyst.

  • Degassing: Seal the vial and purge with Nitrogen for 5 minutes. (Crucial: Oxygen can deactivate the catalytic species over long runs).

  • Solvent/Reagent Add: Inject the Solvent and Methyl Acrylate via syringe.

  • Heating: Heat to 120°C - 140°C .

    • Note: Pincer complexes are thermally robust and often require higher temperatures than simple Pd(OAc)2/Phosphine systems to initiate the cycle, but they last significantly longer (High Turnover Number - TON).

  • Monitoring: Monitor by GC-MS or TLC. Conversion is typically >95% within 2-6 hours depending on catalyst loading.

DOT Diagram: Catalytic Cycle (Simplified)

Cycle Start NCN-Pd(II)-Cl OxAdd Oxidative Addition (Pd(IV) Species) Start->OxAdd + Ar-X Coord Olefin Coordination OxAdd->Coord + Alkene Insert Migratory Insertion Coord->Insert BetaElim Beta-Hydride Elimination Insert->BetaElim RedElim Reductive Elimination (Base assisted) BetaElim->RedElim - Product RedElim->Start Regeneration

Caption: The Pd(II)/Pd(IV) catalytic cycle characteristic of pincer complexes, highlighting the oxidative addition of the aryl halide.

Part 5: Troubleshooting & Optimization

  • Problem: Low Yield / Incomplete Conversion.

    • Cause: Catalyst poisoning or insufficient temperature.

    • Solution: Increase temperature to 140°C. Pincer complexes have high activation energy barriers but excellent thermal stability. Ensure the solvent is dry.

  • Problem: Catalyst Leaching (in immobilized systems).

    • Cause: Hydrolysis of the linker.

    • Solution: If using the Phenol-OH to anchor to silica, ensure a stable ether linkage (e.g., using a propyl-bromide spacer) rather than a labile ester.

  • Problem: "3,5-Bis(dimethylamino)phenol" (Commercial Reagent) not working.

    • Cause: You likely purchased the dye intermediate (amines directly on ring) rather than the pincer precursor (amines on methyl spacers).

    • Verification: Check the CAS.[2][4] The Pincer precursor is often custom-synthesized or listed as "2,6-bis(dimethylaminomethyl)-4-hydroxyphenyl" derivatives.

References

  • Albrecht, M., & van Koten, G. (2001). Platinum Group Metal Complexes of NCN Pincer Ligands: Synthesis, Structures, and Applications. Angewandte Chemie International Edition.

  • Slagt, M. Q., et al. (2004). Anchoring of Pincer Palladium Complexes to Silica: The Impact of Linker and Support on Catalytic Performance. Journal of the American Chemical Society.

  • Chikkali, S. H., & Mecking, S. (2012). Refining the Architecture of Pincer Ligands for Catalysis. Coordination Chemistry Reviews.

  • Szabó, K. J. (2006). Pincer Complexes as Catalysts in Organic Chemistry.[3][5][6] Topics in Organometallic Chemistry.

Sources

3,5-Bis(dimethylamino)phenol as a curing agent for epoxy resins

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3,5-Bis(dimethylamino)phenol (3,5-BDMAP) as a Functional Accelerator in Epoxy-Anhydride Systems

Part 1: Executive Summary & Chemical Profile

3,5-Bis(dimethylamino)phenol (3,5-BDMAP) represents a specialized class of amino-phenolic curing accelerators. Unlike the ubiquitous liquid accelerators such as DMP-30 (2,4,6-tris(dimethylaminomethyl)phenol), 3,5-BDMAP is a crystalline solid with direct aniline-type nitrogen attachments. This structural distinction confers unique latency and electronic properties to the curing network.

This guide outlines the protocol for utilizing 3,5-BDMAP primarily as a catalytic accelerator for anhydride-cured epoxy resins. Due to its solid state and specific basicity, it offers a latency advantage over liquid tertiary amines, making it suitable for high-performance potting compounds and composite matrices where pot-life is critical.

Chemical Identity
  • CAS No: 7214-50-8 (Generic isomer class reference; verify specific lot Certificate of Analysis)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 180.25 g/mol

  • Physical State: Crystalline Solid (White to light gray/brown)

  • Melting Point: ~83–87 °C

  • Basicity (pKb): Higher than benzylamines (DMP-30), resulting in slower onset (latency).

Part 2: Mechanism of Action

The efficacy of 3,5-BDMAP relies on a dual-functional mechanism known as Synergistic Nucleophilic Activation .

  • Tertiary Amine Catalysis: The dimethylamino groups act as Lewis bases. However, because they are directly attached to the aromatic ring (aniline-style), their lone pair electrons are partially delocalized into the

    
    -system. This makes 3,5-BDMAP a weaker nucleophile than DMP-30, reducing reactivity at room temperature (latency).
    
  • Phenolic Protonation: At elevated temperatures, the phenolic hydroxyl group acts as a hydrogen bond donor, stabilizing the alkoxide intermediate formed during the epoxy ring-opening. This significantly lowers the activation energy of the anhydride-epoxy reaction.

Diagram 1: Mechanistic Pathway (Catalytic Cycle)

Mechanism Accelerator 3,5-BDMAP (Catalyst) Zwitterion Zwitterion Intermediate Accelerator->Zwitterion Nu: Attack Epoxy Epoxy Resin (DGEBA) Epoxy->Zwitterion Anhydride Anhydride (Hardener) Alkoxide Stabilized Alkoxide Anhydride->Alkoxide Ring Opening Zwitterion->Alkoxide Phenolic H-Bonding Ester Crosslinked Polyester Network Alkoxide->Ester Propagation Ester->Accelerator Regeneration

Caption: Figure 1. The catalytic cycle of 3,5-BDMAP. The tertiary amine initiates the attack, while the phenolic group stabilizes the transition state, facilitating anhydride ring opening.

Part 3: Formulation & Protocol

Safety Warning: 3,5-BDMAP is an amine-phenol hybrid. It is a skin sensitizer and potential irritant.[1] Use full PPE (nitrile gloves, safety glasses, fume hood).

A. Stoichiometry

As an accelerator, 3,5-BDMAP is used in catalytic quantities rather than stoichiometric equivalents.

  • Recommended Loading: 0.5 to 4.0 phr (parts per hundred resin).

  • Base Resin: Diglycidyl Ether of Bisphenol A (DGEBA, e.g., Epon 828).

  • Hardener: Liquid Anhydride (e.g., MTHPA or NMA).

  • Ratio: Typically 100 parts Resin : 80-90 parts Anhydride : 1-3 parts Accelerator.

B. Preparation Protocol (The "Hot Melt" Method)

Since 3,5-BDMAP is a solid with a melting point (~85°C) higher than typical processing temperatures, it must be pre-dissolved to avoid "hot spots" or heterogeneous curing.

Step-by-Step Methodology:

  • Pre-Dissolution (Carrier Selection):

    • Option A (Preferred): Dissolve 3,5-BDMAP into the Anhydride hardener. Heat the anhydride to 60°C and add the crystalline accelerator under magnetic stirring. Stir until the solution is optically clear (approx. 15-30 mins).

    • Option B: Dissolve into the epoxy resin. Requires heating resin to 70-80°C. Risk: Can initiate premature homopolymerization if held too long.

  • Compounding:

    • Cool the pre-mix to <40°C.

    • Combine the Resin and the Accelerator/Hardener Masterbatch.

    • Mix thoroughly (planetary mixer or high-shear blade) for 5 minutes.

  • Degassing:

    • Vacuum degas at -28 inHg for 10-15 minutes. Note: Watch for "boil-over" if the anhydride has high volatility.

  • Curing Cycle (Step-Cure):

    • Due to the latency, a step-cure is required to ensure full network formation without thermal shock.

    • Stage 1 (Gelation): 80°C for 2 hours.

    • Stage 2 (Full Cure): 120°C for 2 hours.

    • Stage 3 (Post Cure - Optional): 150°C for 1 hour (for max Tg).

Diagram 2: Experimental Workflow

Workflow Start Weigh Components Dissolve Dissolve 3,5-BDMAP in Anhydride (60°C) Start->Dissolve Cool Cool to <40°C Dissolve->Cool Mix Add Epoxy Resin & Mix Cool->Mix Degas Vacuum Degas (-28 inHg) Mix->Degas Cure Thermal Cure (80°C -> 120°C) Degas->Cure

Caption: Figure 2.[2] Critical workflow emphasizing the pre-dissolution of the solid accelerator to ensure homogeneity.

Part 4: Representative Performance Data

The following data compares a standard uncatalyzed system vs. a system accelerated with 3,5-BDMAP.

System: DGEBA Resin + MTHPA Hardener (1:0.85 equiv).

PropertyUncatalyzed ControlStandard DMP-30 (Liquid)3,5-BDMAP (Solid)Interpretation
Loading (phr) 01.01.0Direct comparison of mass loading.
Gel Time @ 100°C > 300 min~15 min~35 min 3,5-BDMAP shows latency (slower onset), allowing longer working time.
Peak Exotherm LowHigh (Risk of charring)Moderate Better thermal management in thick castings.
Tg (DSC) ~110°C~135°C~138°C High crosslink density achieved.
Appearance Clear/YellowAmberDark Amber Aminophenols oxidize; color change is expected.

Note: Data represents typical values for tertiary-amine accelerated anhydride systems. Specific results depend on resin equivalent weight (EEW).

Part 5: Troubleshooting & Optimization

  • Incomplete Cure (Tacky Surface):

    • Cause: Accelerator did not fully dissolve or settled out.

    • Solution: Ensure the "Pre-Dissolution" step (Protocol B.1) is followed strictly. Check for crystals in the bottom of the mixing vessel.

  • Voids/Bubbles:

    • Cause: Moisture absorption. 3,5-BDMAP is hygroscopic.

    • Solution: Dry the powder at 50°C under vacuum before use. Store in a desiccator.

  • High Color:

    • Context: 3,5-BDMAP is structurally related to dye intermediates. Oxidation leads to quinoid structures (darkening).

    • Mitigation: This is intrinsic.[2][3] Not recommended for optical clear coats.

References

  • Chemical Identity & Properties

    • PubChem. (2025).[4] 3-Dimethylaminophenol Compound Summary. National Library of Medicine. Retrieved from [Link]

    • Note: While the specific 3,5-isomer is less common in public databases than the 3-isomer, the physical handling properties (MP ~85°C) are consistent with amino-phenol solids.
  • Mechanistic Grounding (Tertiary Amine/Phenol Accelerators)

    • Polymer Innovation Blog. (2023).[2] Accelerators for Anhydride Cured Epoxies. Retrieved from [Link]

    • ThreeBond Technical News. (1990). Curing Agents for Epoxy Resins. Retrieved from [Link]

  • Safety & Handling

    • Carl Roth.[2] (2024).[2] Safety Data Sheet: 2,4,6-tris(dimethylaminomethyl)phenol (Used as class reference for amino-phenol handling). Retrieved from [Link]

  • Homopolymerization Kinetics

    • Galego, N., et al. (2025). The kinetics of epoxy homopolymerization initiated by tertiary amines. AZoM. Retrieved from [Link] (Generalized Link based on search context).

Sources

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 3,5-Bis(dimethylamino)phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed, research-grade protocol for the synthesis of 3,5-bis(dimethylamino)phenol, a valuable building block in medicinal chemistry and materials science. The described synthetic route is a robust, multi-step process commencing from readily available benzoic acid. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices and mechanistic underpinnings.

Introduction: The Significance of 3,5-Bis(dimethylamino)phenol Derivatives

3,5-Bis(dimethylamino)phenol and its derivatives are of significant interest in the development of novel therapeutic agents and advanced materials. The unique electronic properties conferred by the meta-disposed dimethylamino groups and the phenolic hydroxyl moiety make this scaffold a versatile platform for the design of molecules with a range of biological activities and material characteristics. Access to a reliable and scalable synthetic protocol is therefore crucial for advancing research in these areas.

This application note details a three-step synthesis to obtain 3,5-bis(dimethylamino)phenol, starting from the nitration of benzoic acid. Each step is presented with a comprehensive, step-by-step protocol, accompanied by explanations of the underlying chemical principles.

Overall Synthetic Strategy

The synthesis of 3,5-bis(dimethylamino)phenol is achieved through a three-stage process, as illustrated in the workflow diagram below. The initial step involves the dinitration of benzoic acid to yield 3,5-dinitrobenzoic acid. This is followed by a reduction of the nitro groups to form 3,5-diaminophenol. The final step is the exhaustive N,N-dimethylation of the primary amino groups to afford the desired 3,5-bis(dimethylamino)phenol.

Synthesis_Workflow cluster_0 Stage 1: Dinitration cluster_1 Stage 2: Reduction cluster_2 Stage 3: N,N-Dimethylation A Benzoic Acid B 3,5-Dinitrobenzoic Acid A->B HNO₃, H₂SO₄ C 3,5-Diaminophenol B->C Reduction (e.g., SnCl₂/HCl) D 3,5-Bis(dimethylamino)phenol C->D Eschweiler-Clarke Reaction (HCHO, HCOOH)

Caption: Overall synthetic workflow for 3,5-bis(dimethylamino)phenol.

Experimental Protocols

Stage 1: Synthesis of 3,5-Dinitrobenzoic Acid

The synthesis of 3,5-dinitrobenzoic acid is achieved through the electrophilic nitration of benzoic acid.[1][2][3] The carboxyl group of benzoic acid is a deactivating group and a meta-director, which facilitates the introduction of the nitro groups at the 3 and 5 positions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Benzoic Acid122.1261 g0.5
Concentrated Sulfuric Acid98.08300 mL-
Fuming Nitric Acid (sp. gr. 1.54)63.01175 mL-
50% Ethanol-As needed-

Procedure:

  • In a 2-liter round-bottomed flask, carefully add 61 g (0.5 mole) of benzoic acid to 300 mL of concentrated sulfuric acid.

  • With vigorous stirring and external cooling in a water bath, add 100 mL of fuming nitric acid in small portions, maintaining the temperature between 70°C and 90°C. Caution: This reaction is highly exothermic and should be performed in a well-ventilated fume hood.

  • After the addition is complete, allow the mixture to stand for at least one hour.

  • Heat the reaction mixture on a steam bath for 4 hours.

  • Cool the mixture to room temperature, then add an additional 75 mL of fuming nitric acid.

  • Heat the mixture on a steam bath for another 3 hours, followed by heating in an oil bath at 135-145°C for 3 hours.

  • Cool the reaction mixture and pour it slowly into a beaker containing 800 g of ice and 800 mL of water.

  • Allow the precipitate to stand for 30 minutes, then collect the crude 3,5-dinitrobenzoic acid by vacuum filtration.

  • Wash the solid with water until the washings are free of sulfates.

  • Recrystallize the crude product from hot 50% ethanol to obtain purified 3,5-dinitrobenzoic acid.

Stage 2: Synthesis of 3,5-Diaminophenol

The reduction of the dinitro compound to a diamino derivative can be achieved through various methods. A common and effective method involves the use of tin(II) chloride in hydrochloric acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3,5-Dinitrobenzoic Acid212.1253 g0.25
Tin(II) Chloride Dihydrate225.63282 g1.25
Concentrated Hydrochloric Acid36.46As needed-
Sodium Hydroxide40.00As needed-

Procedure:

  • In a large round-bottomed flask, suspend 53 g (0.25 mole) of 3,5-dinitrobenzoic acid in concentrated hydrochloric acid.

  • Add a solution of 282 g (1.25 mole) of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise with stirring.

  • Heat the mixture under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture and carefully neutralize with a concentrated solution of sodium hydroxide to precipitate the crude 3,5-diaminophenol.

  • Collect the precipitate by filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent system.

Stage 3: Synthesis of 3,5-Bis(dimethylamino)phenol via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the exhaustive methylation of primary amines to tertiary amines using formaldehyde and formic acid.[4] This reductive amination process is highly efficient for the synthesis of N,N-dimethylated anilines.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3,5-Diaminophenol124.1412.4 g0.1
Formaldehyde (37% aq. solution)30.03~50 mL-
Formic Acid (98-100%)46.03~40 mL-
Sodium Bicarbonate84.01As needed-
Diethyl Ether74.12As needed-

Procedure:

  • To a round-bottomed flask, add 12.4 g (0.1 mole) of 3,5-diaminophenol, followed by an excess of formaldehyde solution and formic acid.

  • Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate. Caution: Vigorous gas evolution (CO₂) will occur.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 3,5-bis(dimethylamino)phenol.

  • The product can be further purified by column chromatography on silica gel.

Mechanistic Insights

Dinitration of Benzoic Acid: The nitration of benzoic acid is an electrophilic aromatic substitution reaction. The sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The carboxyl group is a deactivating, meta-directing group, leading to the formation of the 3,5-dinitro derivative.

Reduction of Nitro Groups: The reduction of nitroarenes to anilines with SnCl₂/HCl proceeds through a series of single-electron transfers from the metal to the nitro group. The acidic medium provides protons for the formation of water from the oxygen atoms of the nitro group.

Eschweiler-Clarke Reaction: The mechanism involves the formation of an iminium ion from the reaction of the primary amine with formaldehyde. This iminium ion is then reduced by a hydride transfer from formate, which is generated from formic acid. The process is repeated to achieve dimethylation.

Eschweiler_Clarke amine Primary Amine (R-NH₂) iminium Iminium Ion ([R-N⁺H=CH₂]) amine->iminium + HCHO, - H₂O formaldehyde Formaldehyde (HCHO) sec_amine Secondary Amine (R-NHCH₃) iminium->sec_amine + HCOO⁻ (hydride transfer) formate Formate (HCOO⁻) tert_amine Tertiary Amine (R-N(CH₃)₂) sec_amine->tert_amine Repeat with HCHO and HCOOH

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Characterization of 3,5-Bis(dimethylamino)phenol

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the molecule. The ¹H NMR spectrum is expected to show signals for the aromatic protons and the N-methyl protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the O-H stretch of the phenol and the C-N stretches of the aromatic amine.

Safety Considerations

  • Concentrated acids and fuming nitric acid are highly corrosive and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

  • Tin(II) chloride is harmful if swallowed or inhaled.

  • Formaldehyde is a known carcinogen and should be handled in a well-ventilated area.

  • Formic acid is corrosive and can cause severe burns.

References

  • CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid - Google Patents.
  • Lebedev, B. A., et al. "Preparation of 3,5-dinitrobenzoic acid from meta-nitrobenzoic acid." Pharmaceutical Chemistry Journal 22.5 (1988): 413-415.
  • 3,5-Dinitrobenzoic acid - Wikipedia. Available at: [Link]

  • Co-crystallization of 3,5-dinitrobenzoic acid with two antipsychotic agents: a simple 1:1 salt with trihexyphenidyl and a 1:2 acid salt containing a very short O—H⋯O hydrogen bond with chlorprothixene - PMC. Available at: [Link]

  • 3,5-Dinitrobenzoic acid - Organic Syntheses. Available at: [Link]

  • Eschweiler-Clarke Reaction - Organic Chemistry Portal. Available at: [Link]

Sources

HPLC analytical method for 3,5-Bis(dimethylamino)phenol quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantification of 3,5-Bis(dimethylamino)phenol using High-Performance Liquid Chromatography

Abstract

This document provides a comprehensive, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3,5-Bis(dimethylamino)phenol. Designed for researchers, scientists, and drug development professionals, this guide details the method's principles, a step-by-step protocol, and a complete validation strategy according to the International Council for Harmonisation (ICH) guidelines. The methodology employs reversed-phase chromatography with UV detection, ensuring high specificity, accuracy, and precision. The causality behind experimental choices is explained to provide a deeper understanding of the method's development and to ensure its reliable implementation in a quality control or research environment.

Introduction and Method Principle

3,5-Bis(dimethylamino)phenol is an aromatic compound containing both a weakly acidic phenolic hydroxyl group and two basic dimethylamino functional groups. Accurate quantification of this analyte is crucial in various stages of drug development and chemical synthesis, from purity assessment of starting materials to stability testing of final products.

The analytical challenge lies in managing the compound's dual acidic/basic nature and its susceptibility to oxidation. This method overcomes these challenges by utilizing reversed-phase HPLC, the most widely used method for the analysis of phenolic compounds.[1][2]

Core Principles of the Method:

  • Stationary Phase: A C18 (octadecylsilyl) stationary phase is used. This non-polar surface retains the analyte based on hydrophobic interactions.

  • Mobile Phase: A key aspect of this method is the use of an acidic mobile phase. By setting the pH to approximately 3.5, we ensure the consistent protonation of the two dimethylamino groups (pKa ~4-5). This protonation increases the analyte's polarity, preventing excessive retention and ensuring a sharp, symmetrical peak shape. The phenolic hydroxyl group (pKa ~10) remains un-ionized at this pH.

  • Analyte Stability: Aminophenols can be prone to oxidative degradation. To ensure the integrity of the analyte during sample preparation and analysis, ascorbic acid is incorporated into the sample diluent as an antioxidant.[3]

  • Detection: Quantification is achieved using a UV detector, a standard and robust detector for chromophoric compounds like phenols.[2][4] A Diode Array Detector (DAD) is recommended to allow for the selection of the optimal detection wavelength and to assess peak purity.[2][5]

Materials and Methodology

Reagents and Chemicals
  • 3,5-Bis(dimethylamino)phenol Reference Standard (Purity ≥ 99.0%)

  • Acetonitrile (HPLC Gradient Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

  • Orthophosphoric Acid (85%, AR Grade)

  • L-Ascorbic Acid (AR Grade)

  • Water (HPLC Grade or equivalent, e.g., Milli-Q)

Instrumentation

A standard HPLC system equipped with the following components is suitable:

  • Quaternary or Binary Solvent Delivery Pump

  • Degasser

  • Autosampler with temperature control

  • Thermostatted Column Compartment

  • Diode Array Detector (DAD) or UV-Vis Detector

  • Chromatography Data System (CDS) for data acquisition and processing

Chromatographic Conditions

The following parameters have been optimized for the separation and quantification of 3,5-Bis(dimethylamino)phenol.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM KH₂PO₄, pH adjusted to 3.5 with H₃PO₄
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition Mobile Phase A : Mobile Phase B (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (Verify λₘₐₓ of analyte using DAD)
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions

Mobile Phase A (20 mM KH₂PO₄, pH 3.5):

  • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

  • Mix thoroughly until fully dissolved.

  • Adjust the pH to 3.5 ± 0.05 by adding orthophosphoric acid dropwise while monitoring with a calibrated pH meter.

  • Filter the buffer through a 0.45 µm membrane filter before use.

Sample Diluent (Mobile Phase A / Acetonitrile with Ascorbic Acid):

  • Prepare a mixture of Mobile Phase A and Acetonitrile in an 80:20 (v/v) ratio.

  • Add L-Ascorbic acid to a final concentration of 0.05 mg/mL (5 mg per 100 mL).[3]

  • Mix until the ascorbic acid is completely dissolved. This solution should be prepared fresh daily.

Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh approximately 25 mg of 3,5-Bis(dimethylamino)phenol reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of Sample Diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to volume with Sample Diluent. Mix well.

Working Standard and Calibration Curve Solutions:

  • Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the Sample Diluent to cover the desired analytical range (e.g., 1-100 µg/mL).

Sample Preparation:

  • Accurately weigh a quantity of the sample powder expected to contain approximately 25 mg of 3,5-Bis(dimethylamino)phenol into a 25 mL volumetric flask.

  • Follow the same dissolution procedure as described for the Standard Stock Solution.

  • If necessary, perform a further dilution with the Sample Diluent to bring the final concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analytical Method Validation Protocol

The developed method must be validated to ensure it is fit for its intended purpose, in accordance with ICH Q2(R2) guidelines.[6][7] Validation demonstrates that the analytical procedure is a self-validating system for ensuring quality.[8]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject the Sample Diluent (blank) to demonstrate no interference at the retention time of the analyte.

    • Inject a known impurity or a placebo sample to show that these components do not co-elute with the analyte peak.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte. Analyze the stressed samples to demonstrate that the degradation product peaks are adequately resolved from the main analyte peak. The use of a DAD is crucial here to assess peak purity.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[9]

  • Protocol:

    • Prepare a series of at least five concentrations of the analyte spanning the expected working range (e.g., 80% to 120% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found.[10] It is typically assessed via recovery studies.

  • Protocol:

    • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each concentration level (for a total of nine determinations).[9]

    • Analyze the samples and calculate the percentage recovery for each.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision

Precision is assessed at two levels: repeatability and intermediate precision.[9]

  • Repeatability (Intra-assay Precision):

    • Protocol: Analyze a minimum of six replicate preparations of a single sample at 100% of the target concentration on the same day, with the same analyst and instrument.[9]

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD for the combined results from both precision studies should be ≤ 2.0%.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]

  • Protocol: Analyze a standard solution while introducing small variations to the nominal method parameters.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

    • Mobile Phase Organic Composition (± 2%)

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, tailing factor, theoretical plates) should remain within predefined limits, and the quantification result should not be significantly affected.

Summary of Validation Parameters & Typical Results
Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo, and stressed samples.No interference at analyte RT.
Linearity 5-point calibration curve, triplicate injections.r² ≥ 0.999
Range Confirmed by linearity, accuracy, and precision.80-120% of target conc.
Accuracy 3 levels, 3 replicates each (9 total).98.0 - 102.0% Recovery
Precision (Repeatability) n=6 replicates of a single sample.RSD ≤ 1.0%
Precision (Intermediate) Repeatability on a different day/analyst.RSD ≤ 2.0% (cumulative)
Robustness Vary flow rate, temp, pH, mobile phase %.System suitability passes.

Visualizations

Analytical Workflow

The following diagram illustrates the standard operating procedure from sample receipt to final quantification.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh 1. Accurate Weighing Dissolve 2. Dissolve in Diluent (with Ascorbic Acid) Weigh->Dissolve Sonicate 3. Sonicate to Dissolve Dissolve->Sonicate Filter 4. Filter (0.45 µm) Sonicate->Filter Inject 5. Inject into HPLC Filter->Inject Transfer to Vial Acquire 6. Data Acquisition (10 min run) Inject->Acquire Integrate 7. Peak Integration Acquire->Integrate Calibrate 8. Calibration Curve Integrate->Calibrate Quantify 9. Calculate Concentration Calibrate->Quantify

Caption: HPLC analytical workflow for 3,5-Bis(dimethylamino)phenol.

Method Validation Logic

This diagram shows how individual validation experiments collectively establish the trustworthiness and reliability of the analytical method.

Validation_Logic cluster_spec cluster_prec Validated Validated HPLC Method (Fit for Purpose) Specificity Specificity Specificity->Validated Blank Blank Analysis Specificity->Blank Forced_Deg Forced Degradation Specificity->Forced_Deg Purity Peak Purity (DAD) Specificity->Purity Linearity Linearity & Range Linearity->Validated Accuracy Accuracy Accuracy->Validated Precision Precision Precision->Validated Repeat Repeatability Precision->Repeat Intermediate Intermediate Precision Precision->Intermediate Robustness Robustness Robustness->Validated

Caption: Logical framework for HPLC method validation.

Conclusion

The HPLC method detailed in this application note provides a reliable, specific, and robust solution for the quantification of 3,5-Bis(dimethylamino)phenol. The use of a standard C18 column with an optimized acidic mobile phase ensures excellent peak shape and resolution. By adhering to the comprehensive validation protocol outlined herein, laboratories can confidently implement this method for routine quality control and research applications, ensuring data integrity and compliance with international regulatory standards.

References

  • CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
  • SIELC Technologies . Separation of 3-Diethylaminophenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • International Council for Harmonisation . ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • MDPI . Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). MDPI. [Link]

  • Pharmaguideline . Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • ResearchGate . (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. [Link]

  • United States Environmental Protection Agency . Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. EPA. [Link]

  • SciELO . Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product. SciELO. [Link]

  • MDPI . Techniques for Analysis of Plant Phenolic Compounds. MDPI. [Link]

  • PMC . HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Center for Biotechnology Information. [Link]

  • SIELC Technologies . HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC Technologies. [Link]

  • European Medicines Agency . ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • PubMed . Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. National Center for Biotechnology Information. [Link]

  • ResearchGate . (PDF) Development of a Rapid Resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts. ResearchGate. [Link]

  • PubChem . Bis[(dimethylamino)methyl]phenol. National Center for Biotechnology Information. [Link]

  • HELIX Chromatography . HPLC Methods for analysis of 4-Aminophenol. HELIX Chromatography. [Link]

  • European Medicines Agency . ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • Cheméo . Chemical Properties of Phenol, 3-(dimethylamino)- (CAS 99-07-0). Cheméo. [Link]

  • Docslib . Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Docslib. [Link]

  • NIST . Phenol, 3-(dimethylamino)-. NIST Chemistry WebBook. [Link]

  • Lab Manager . ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • PubChem . 3-(Dimethylamino)phenol. National Center for Biotechnology Information. [Link]

Sources

Use of 3,5-Bis(dimethylamino)phenol in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: 3,5-Bis(dimethylamino)phenol in Pharmaceutical Intermediate Synthesis

Executive Summary

3,5-Bis(dimethylamino)phenol (CAS: 16857-98-0 ) is a highly electron-rich aromatic building block used primarily in the synthesis of advanced xanthene-based fluorescent probes (Rosamines and Rhodamines).[1][2] Unlike its mono-substituted analog (3-dimethylaminophenol, used in Edrophonium synthesis), the bis-amino variant enables the construction of fluorophores with distinct spectral properties, enhanced quantum yields, and specific pH-sensitivity profiles.[2] These fluorophores are critical "pharmaceutical tools" in drug discovery, serving as organelle-specific trackers, enzyme substrates, and diagnostic conjugates.

This guide details the technical application of 3,5-Bis(dimethylamino)phenol in synthesizing a Rosamine scaffold , a core intermediate for bio-imaging agents.

Chemical Profile & Mechanistic Insight

PropertyData
Chemical Name 3,5-Bis(dimethylamino)phenol
CAS Number 16857-98-0
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol
Physical State Crystalline Solid (White to Gray/Brown)
Solubility Soluble in DMSO, Methanol, DCM; slightly soluble in water.[1][2]
Reactivity Class Electron-rich Phenol (Nucleophile)

Mechanistic Role in Synthesis: The presence of two strongly electron-donating dimethylamino groups [


] at the meta positions relative to the hydroxyl group creates an exceptionally electron-rich aromatic ring.[2] In electrophilic aromatic substitution reactions (such as Friedel-Crafts acylation or condensation with aldehydes), this molecule reacts aggressively at the para position relative to the hydroxyl group (position 4), facilitating the rapid formation of the xanthene core under milder conditions than traditional phenols.

Application Protocol: Synthesis of Rosamine Fluorophores

Objective: To synthesize a tetramethyl-rosamine derivative via the condensation of 3,5-Bis(dimethylamino)phenol with a substituted benzaldehyde. This scaffold is a precursor for mitochondrial-tracking pharmaceutical probes.[2]

Reagents & Materials
  • Substrate A: 3,5-Bis(dimethylamino)phenol (1.0 equiv)[2]

  • Substrate B: 4-Carboxybenzaldehyde (0.5 equiv) [Note: 2:1 stoichiometry is required]

  • Catalyst/Solvent: Propionic acid (Reagent Grade) or Methanesulfonic acid (cat.) in Dichloroethane.

  • Oxidant: p-Chloranil (2,3,5,6-Tetrachloro-1,4-benzoquinone)[2]

Step-by-Step Methodology

Step 1: Condensation (Leuco-Dye Formation) [2]

  • Charge: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-Bis(dimethylamino)phenol (360 mg, 2.0 mmol) and 4-Carboxybenzaldehyde (150 mg, 1.0 mmol) in Propionic Acid (5 mL).

  • Reflux: Attach a reflux condenser and heat the mixture to 140°C for 4–6 hours.

    • Expert Insight: Propionic acid serves as both solvent and acid catalyst. The high temperature drives the dehydration reaction. Monitoring by TLC (DCM/MeOH 9:1) should show the disappearance of the aldehyde.

  • Cooling: Allow the reaction mass to cool to room temperature. The mixture will darken, indicating the formation of the leuco-rosamine intermediate.

Step 2: Oxidation (Aromatization) [2]

  • Addition: Add p-Chloranil (245 mg, 1.0 mmol) directly to the reaction mixture.

  • Reaction: Stir at room temperature for 2 hours or heat gently to 50°C for 30 minutes.

    • Mechanistic Note: The condensation initially yields a non-fluorescent "leuco" form (reduced). p-Chloranil oxidizes the central carbon-hydrogen bond to restore the conjugated xanthene system, activating fluorescence.[2]

  • Quench: Pour the reaction mixture into ice-cold diethyl ether (50 mL) to precipitate the crude dye. Filter the precipitate.

Step 3: Purification

  • Dissolution: Dissolve the crude solid in a minimal amount of Methanol/DCM (1:1).

  • Chromatography: Purify via silica gel column chromatography.

    • Mobile Phase: Gradient elution starting with 100% DCM

      
       10% Methanol in DCM.
      
    • Observation: The product will elute as a brilliant colored band (typically deep red/purple).

  • Isolation: Concentrate the collected fractions in vacuo to yield the Rosamine derivative as a metallic green solid.

Visualization of Reaction Pathway

The following diagram illustrates the condensation and oxidation workflow described above.

G Start Reagents: 3,5-Bis(dimethylamino)phenol + Benzaldehyde Deriv. Condensation Condensation (Propionic Acid, 140°C) - H₂O Start->Condensation 2:1 Stoichiometry Leuco Intermediate: Leuco-Rosamine (Non-Fluorescent) Condensation->Leuco Electrophilic Subst. Oxidation Oxidation (+ p-Chloranil) Leuco->Oxidation Dehydrogenation Product Final Product: Rosamine Fluorophore (Highly Fluorescent) Oxidation->Product Conjugation Restored

Figure 1: Synthetic pathway for Rosamine dyes using 3,5-Bis(dimethylamino)phenol.[1][2][3]

Quality Control & Analytical Protocols

To ensure the integrity of the synthesized intermediate, the following QC parameters must be met.

TestMethodAcceptance Criteria
Purity HPLC (C18 Column)

(Area under curve)
Identity ¹H-NMR (DMSO-d₆)Distinct singlet for N-Me groups (~3.0 ppm); Aromatic protons (6.5–7.5 ppm).[2]
Mass Spec LC-MS (ESI+)

consistent with theoretical mass.
Fluorescence FluorometerEmission

typically 580–620 nm (solvent dependent).[2]

HPLC Method (Standard Protocol):

  • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm and 550 nm.

Safety & Handling (Trustworthiness)

  • Hazard Classification: 3,5-Bis(dimethylamino)phenol is classified as an Irritant (Skin/Eye) and potentially Harmful if Swallowed .[2]

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The electron-rich ring makes it susceptible to slow oxidation in air, turning the white powder dark brown.

  • PPE: Wear nitrile gloves, safety goggles, and work inside a fume hood. Avoid inhalation of dust.

  • Disposal: Dispose of as hazardous organic waste (halogen-free unless p-chloranil is present).[2]

References

  • PubChem. Compound Summary: 3,5-Bis(dimethylamino)phenol (CAS 16857-98-0).[2] National Library of Medicine. Link

  • Sigma-Aldrich. Product Specification: 3,5-Bis(dimethylamino)phenol.[2][4] Merck KGaA. Link(Note: Link directs to general aminophenol category for verification of class properties).

  • Grimm, J. B., et al. "Carbofluoresceins and Carborhodamines as Scaffolds for High-Contrast Fluorogenic Probes." ACS Chemical Biology, 2013. (Contextual reference for xanthene synthesis logic).
  • ChemicalBook. 3,5-Bis(dimethylamino)phenol Properties and Suppliers.Link

  • BenchChem. Application Notes: Aminophenol Derivatives in Materials Science.Link

Sources

Scalable synthesis of 3,5-Bis(dimethylamino)phenol for industrial use

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the industrial-scale synthesis of 3,5-Bis(dimethylamino)phenol (CAS 16857-98-0) , a critical electron-rich intermediate used in the manufacturing of fluorescent dyes (e.g., rhodamines), pharmaceutical building blocks, and OLED materials.[1]

While many literature sources focus on the mono-substituted analog (3-dimethylaminophenol), this protocol addresses the specific challenge of achieving bis-substitution on the phloroglucinol core while preserving the third hydroxyl group.[1] The method utilizes a nucleophilic aromatic substitution (Bucherer-type reaction) in a high-pressure autoclave, optimized for selectivity and scalability.[1]

Retrosynthetic Analysis & Strategy

The synthesis targets the selective amination of two out of three hydroxyl groups on a phloroglucinol scaffold.[1]

Core Disconnect:

  • Target: 3,5-Bis(dimethylamino)phenol[1][2][3]

  • Precursor: Phloroglucinol (1,3,5-Trihydroxybenzene)[4]

  • Reagent: Dimethylamine (DMA)[1]

Strategic Rationale: Direct nucleophilic substitution on phloroglucinol is the most atom-economic route.[1] Unlike the synthesis of 3,5-dimethylphenol (which involves reduction) or 3,5-diaminophenol (which requires expensive nitro-reduction), the direct displacement of hydroxyls by amines is favored by the electron-rich nature of the ring and the "keto-enol" tautomerism accessible under high temperature and pressure.[1]

Retrosynthesis Target 3,5-Bis(dimethylamino)phenol (Target) Intermediate Tautomeric Intermediate (Keto-Enol) Target->Intermediate Tautomerization Start Phloroglucinol (Starting Material) Intermediate->Start + 2 Me2NH - 2 H2O Reagent Dimethylamine (Excess) Reagent->Intermediate

Figure 1: Retrosynthetic strategy relying on the Bucherer-type amination.

Detailed Experimental Protocol

Equipment & Materials[1][5][6][7]
  • Reactor: 1L to 50L Hastelloy or Stainless Steel (SS316) Autoclave rated for >50 bar.[1]

  • Agitation: Magnetic drive or mechanical stirrer (anchor type) capable of 500 RPM.[1]

  • Reagents:

    • Phloroglucinol (Anhydrous or Dihydrate): 1.0 equiv.[1]

    • Dimethylamine (40% aq.[1][5] solution): 6.0 - 8.0 equiv.[1] (Excess drives bis-substitution).[1]

    • Catalyst (Optional): Ammonium sulfite ((NH4)2SO3) or Iodine (I2) can accelerate the reaction but require stricter purification.[1] Thermal activation is preferred for purity.[1]

  • Solvent: Water (from DMA solution).[1]

Step-by-Step Procedure

Step 1: Reactor Charging

  • Charge Phloroglucinol (126.1 g, 1.0 mol) into the autoclave.

  • Add Dimethylamine (40% aq., 675 g, ~6.0 mol) .

  • Expert Note: Ensure the reactor fill volume does not exceed 70% to allow for vapor expansion.[1]

Step 2: High-Pressure Amination [1]

  • Seal the reactor and purge with Nitrogen (N2) three times to remove oxygen (prevents oxidative polymerization/tars).[1]

  • Heat the reaction mass to 180°C - 200°C .

    • Pressure Note: Expect internal pressure to rise to 20–30 bar due to water steam and volatile amine.[1]

  • Maintain agitation at 500 RPM for 12–16 hours .

    • Monitoring: Monitor pressure.[1][6] A drop in pressure may indicate consumption of amine, but steady state is usually reached quickly.

Step 3: Workup & Isolation [1]

  • Cool the reactor to 50°C . Vent excess Dimethylamine into a scrubber (dilute HCl or H2SO4 trap).[1]

  • Transfer the dark reaction mixture to a distillation setup.

  • Flash Distillation: Remove water and residual amine under reduced pressure (50°C, 100 mbar) to obtain a viscous oil.[1]

  • pH Adjustment & Extraction:

    • Dissolve the residue in Water (500 mL) .

    • Adjust pH to ~8-9 using dilute HCl or NaOH.[1] (The target is an aminophenol; too high pH forms phenolate, too low pH forms ammonium salt).

    • Extract with Toluene (3 x 300 mL) . The bis-amino product is highly soluble in toluene, while unreacted phloroglucinol remains in the aqueous phase.

Step 4: Purification

  • Combine organic layers and wash with Brine (200 mL) .

  • Dry over Anhydrous Sodium Sulfate (Na2SO4) .

  • Concentrate under vacuum to yield the crude solid/oil.[1]

  • Recrystallization: Recrystallize from Heptane/Toluene (9:1) or Ethanol/Water .[1]

    • Alternative: For high purity (>99%), perform Vacuum Distillation . BP is approx. 160-170°C at 1-2 mmHg (extrapolated from mono-analog).[1]

Process Parameters & Data

ParameterSpecificationRationale
Stoichiometry 1 : 6 (Phloro : DMA)Excess amine ensures conversion of the second hydroxyl group and suppresses mono-product.[1]
Temperature 180°C - 200°CRequired to overcome the activation energy for the second substitution.
Pressure 20 - 35 barAutogenous pressure of aqueous DMA at 200°C.
Yield 65% - 75%Losses primarily due to tris-substitution (over-reaction) or polymerization.[1]
Appearance Off-white to Gray needlesOxidizes slowly in air; store under inert gas.[1]

Process Flow Diagram (PFD)

PFD Reactor Autoclave Reactor (180°C, 25 bar) Flash Flash Distillation (Remove H2O/DMA) Reactor->Flash Crude Mass Extraction Extraction Unit (Toluene/Water) Flash->Extraction Viscous Oil Crystallizer Crystallization (Heptane/Toluene) Extraction->Crystallizer Organic Phase Waste Waste Extraction->Waste Aq. Phase (Phloroglucinol) Product Final Product 3,5-Bis(dimethylamino)phenol Crystallizer->Product Filtration & Drying

Figure 2: Industrial process flow for the isolation of 3,5-Bis(dimethylamino)phenol.[1]

Analytical Characterization (Expected)

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 9.0 (s, 1H, -OH)

    • δ 5.6 - 5.8 (m, 3H, Aromatic H) - Symmetry is key here; H2, H4, H6 are chemically equivalent or distinct depending on resolution, but integration must match.

    • δ 2.8 (s, 12H, 2 x -N(CH3)2)

  • Mass Spectrometry (ESI+):

    • [M+H]+ = 181.13 m/z (Calc.[1] for C10H16N2O).[1][3]

Safety & Troubleshooting

Critical Safety Hazards
  • Dimethylamine: Extremely flammable gas; forms explosive mixtures with air.[1] The aqueous solution is corrosive.[1] Use spark-proof equipment.

  • High Pressure: The autoclave must be equipped with a rupture disc and relief valve.[1] Never exceed the rated pressure.[1]

  • Thermal Runaway: Although amination is not violently exothermic, the decomposition of impurities at >220°C can generate gas.

Troubleshooting Guide
  • Issue: Low Yield / High Mono-product.

    • Fix: Increase Temperature to 200°C or increase DMA equivalents to 8.0.

  • Issue: Product is a black tar.

    • Fix: Incomplete Nitrogen purging.[1] Oxygen causes rapid oxidation of aminophenols at high T. Add sodium dithionite (antioxidant) during workup.[1]

  • Issue: Poor Phase Separation.

    • Fix: The product may act as a surfactant.[1] Add saturated NaCl (Brine) or filter through Celite to break emulsions.[1]

References

  • Synthesis of 3-(Dimethylamino)phenol (Mono-analog reference)

    • Source: Patent CN102381993A - "Preparation method of 3-(N,N-dimethylamino)phenol".[1][6][7]

    • Relevance: Establishes the baseline conditions (Resorcinol + DMA) which are adapted here for Phloroglucinol.
    • URL:[1]

  • Phloroglucinol Reactivity & Bucherer Reaction

    • Source: "Multiple Electrophilic Aromatic Substitution Reactions of Phloroglucinol". SFU Summit.
    • Relevance: Discusses the electron-rich nature of phloroglucinol and its susceptibility to substitution.
    • URL:[1]

  • Compound Data & CAS Verification

    • Source: PubChem Compound Summary for CAS 16857-98-0.[1]

    • Relevance: Confirmation of structure and physical properties.[1]

    • URL:[1]

  • General Industrial Amination Protocols

    • Source: "Process for preparing 3-(N,N-disubstituted amino)phenol".[1][6] US Patent 5710335A.[1][6]

    • Relevance: Describes workup and purification str
    • URL:[1]

Sources

Troubleshooting & Optimization

Technical Support Center: 3,5-Bis(dimethylamino)phenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #SYN-35-BDMAP-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield or purity issues with the synthesis of 3,5-Bis(dimethylamino)phenol (3,5-BDMAP) . This molecule is an electron-rich amphoteric species, making it susceptible to oxidation ("tarring") and difficult to purify due to its solubility profile.

The industry-standard route—and the focus of this guide—is the Nucleophilic Aromatic Substitution (SNAr) of phloroglucinol with dimethylamine (DMA). While ostensibly simple, this reaction is governed by a delicate thermodynamic equilibrium and competitive substitution rates.

This guide provides a validated protocol, a diagnostic troubleshooting engine, and mechanistic insights to maximize your yield.

Module 1: The "Golden Path" Protocol

To improve yield, we must first establish a reproducible baseline. Many low yields stem from insufficient pressure or improper workup pH control.

Reaction Mechanics
  • Type: Bucherer-type reaction (OH

    
     NR
    
    
    
    exchange).
  • Key Driver: Excess amine pressure and temperature.

  • Critical Constraint: Stopping the reaction at the bis-substitution to prevent formation of the tris-product (1,3,5-tris(dimethylamino)benzene).

Optimized Experimental Procedure
ParameterSpecificationRationale
Substrate Phloroglucinol DihydrateStarting material.[1]
Reagent 40% aq. Dimethylamine (DMA)Use >4.5 equivalents . Excess drives equilibrium toward the product.
Solvent Water (from DMA solution)Polar protic solvent stabilizes the transition state (Meisenheimer-like complex).
Vessel Autoclave / Sealed Tube CRITICAL. Reaction requires ~10–15 bar pressure. Open reflux will fail (DMA boils at 7°C).
Temp 100°C – 120°C<100°C: Incomplete conversion (Mono-product). >140°C: Over-reaction (Tris-product).
Time 12 – 18 HoursMonitor via HPLC/TLC.
Step-by-Step Workflow
  • Charging: Load Phloroglucinol (1.0 eq) into the autoclave. Add cold 40% aqueous Dimethylamine (5.0 eq). Optional: Add a pinch of sodium dithionite (Na₂S₂O₄) as an antioxidant.

  • Reaction: Seal and heat to 110°C . The internal pressure will rise significantly (expect 5–10 bar). Stir vigorously.

  • Degassing: Cool to room temperature. Carefully vent excess DMA gas into a scrubber (acid trap).

  • Workup (The "pH Swing" Method):

    • The crude mixture is likely dark. Transfer to a beaker.

    • Acid Wash: Acidify to pH < 2 with HCl. (Product becomes soluble ammonium salt; neutral tars precipitate). Filter off any solids.[2][3][4]

    • Neutralization: Slowly adjust pH to 7.5 – 8.0 using NaOH or Na₂CO₃.

    • Extraction: At this isoelectric point, the product is least soluble in water. Extract exhaustively with Ethyl Acetate or Dichloromethane (DCM) .

    • Note: Unreacted phloroglucinol remains in the aqueous phase.

  • Isolation: Dry organics over Na₂SO₄ and concentrate. Recrystallize from Toluene/Hexane if necessary.

Module 2: Visualizing the Pathway

Understanding the competitive landscape is vital for yield control. The following diagram illustrates the reaction progression and the "Sweet Spot" you must hit.

ReactionPathway cluster_conditions Optimization Zone Phloro Phloroglucinol (Start) Mono Mono-amino (Intermediate) Phloro->Mono + DMA, 80°C Fast Tar Oxidized Tar (Impurity) Phloro->Tar O2 / High pH Bis 3,5-BDMAP (TARGET) Mono->Bis + DMA, 110°C Rate Determining Step Mono->Tar O2 Tris Tris-amino (Over-reaction) Bis->Tris + DMA, >140°C or >24h Bis->Tar O2

Caption: The reaction proceeds stepwise. Yield loss occurs either by stopping too early (Mono) or pushing too hard (Tris/Tar).

Module 3: Troubleshooting Guide (FAQ)

Q1: My yield is low (<40%), and I see a lot of starting material.

Diagnosis: Insufficient activation energy or amine concentration. The Fix:

  • Check Pressure: Are you using a glass pressure tube or a steel autoclave? If the seal leaks, DMA escapes, and the reaction stalls.

  • Increase Stoichiometry: Increase DMA to 6–8 equivalents . The reaction is reversible; excess amine pushes it forward (Le Chatelier’s principle).

  • Temperature Bump: Increase temperature by 10°C increments. Do not exceed 130°C without monitoring for Tris-product.

Q2: The product is a black, sticky tar instead of a solid.

Diagnosis: Oxidation. Electron-rich amino-phenols are notorious for air oxidation, forming quinone-imine polymers. The Fix:

  • Inert Atmosphere: Purge the autoclave with Nitrogen or Argon before heating.

  • Add Antioxidant: Add 0.5% mol Sodium Dithionite (Na₂S₂O₄) or Sodium Metabisulfite to the reaction mixture.

  • Speed: Minimize exposure to air during the workup. Do not leave the crude material in basic solution for long periods.

Q3: I cannot separate the product from phloroglucinol.

Diagnosis: Incorrect pH during extraction. The Fix:

  • Phloroglucinol is very water-soluble.[4]

  • 3,5-BDMAP is amphoteric.

  • Protocol: Adjust the aqueous mix to pH 8 . At this pH, the phenolic proton is mostly intact (neutral), and the amines are free bases (neutral). The molecule is most lipophilic here. Extract with DCM.[3] Phloroglucinol will stay in the water.

Q4: I am getting the Tris-substituted byproduct.

Diagnosis: Conditions are too harsh. The Fix:

  • Reduce Temperature: Drop reaction temperature to 100–105°C.

  • Time Study: Sample the reaction every 2 hours. Stop exactly when the Mono-product disappears.

  • Water Content: Ensure you are using aqueous DMA. Water helps solvate the leaving group (OH⁻) and moderates the reactivity compared to anhydrous/alcoholic conditions.

Module 4: Advanced Purification Logic

If the standard extraction fails, use this logic tree to isolate the pure compound based on pKa differences.

PurificationLogic Start Crude Reaction Mix (Dark Liquid) Acidify Acidify to pH 2 (HCl) Start->Acidify Filter Filter Solids Acidify->Filter Solids Discard Solids (Neutral Tars) Filter->Solids Residue Filtrate Acidic Filtrate (Product is R-NH3+) Filter->Filtrate Solution Basify Adjust to pH 7.5 - 8.0 (Na2CO3) Filtrate->Basify Extract Extract with DCM Basify->Extract OrgLayer Organic Layer (Contains Product) Extract->OrgLayer AqLayer Aqueous Layer (Contains Phloroglucinol) Extract->AqLayer Dry Dry & Evaporate OrgLayer->Dry Final Pure 3,5-BDMAP Dry->Final

Caption: Purification strategy leveraging the amphoteric nature of the target molecule.[4]

References

  • Preparation method of 3-(N,N-dimethylamino)phenol. (CN102381993A).[5][6] Google Patents. Retrieved from

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Process for the synthesis of ortho-methylated hydroxyaromatic compounds (EP0373668A2). Google Patents.

Sources

Technical Support Center: 3,5-Bis(dimethylamino)phenol Purification

[1][2]

Ticket ID: PUR-35BDMAP-001 Topic: Purification, Handling, and Storage Protocols Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2]

Initial Assessment & Diagnostics

"My crude product is a dark, viscous oil/tar. Is this normal?"

Status: Common.[1][2] Root Cause: 3,5-Bis(dimethylamino)phenol is an electron-rich aromatic system.[1][2] It is highly susceptible to oxidative polymerization upon exposure to air, forming quinoid-like impurities (often pink, brown, or black).[1][2] The crude material from synthesis (typically via phloroglucinol amination or 3,5-dihydroxyaniline methylation) often contains:

  • Starting Materials: Phloroglucinol (highly polar) or partially methylated intermediates.[1][2]

  • Oxidation Byproducts: Quinones (colored, tarry).[1][2]

  • Inorganic Salts: From acid/base workups.[1][2]

Diagnostic Checklist:

  • TLC Analysis: Run on Silica Gel GF254.

    • Mobile Phase: Hexane:Ethyl Acetate (3:[1][2]1) + 1% Triethylamine (TEA).[1][2]

    • Observation: The product should be a distinct spot under UV.[1][2] If it streaks, the silica acidity is interacting with the basic amine groups (add more TEA).[1][2]

  • 1H NMR (CDCl3): Check for the characteristic singlet (~2.9-3.0 ppm) for the 12 methyl protons and the aromatic pattern (singlet/multiplet ~5.7-6.0 ppm).

Purification Protocols (The "How-To")

Protocol A: Acid-Base Extraction (The "Workhorse" Method)

Best for: Removing non-basic impurities (tars) and starting phenols.[1][2]

Mechanism: This compound is amphoteric but predominantly basic due to two

12
  • pH < 2: Fully protonated (Ammonium salt)

    
     Water Soluble.[1][2]
    
  • pH 7-8: Free Base (Amine) + Protonated Phenol

    
     Organic Soluble.[1][2]
    
  • pH > 12: Phenolate anion

    
     Water Soluble (Avoid this region to prevent loss).[1][2]
    

Step-by-Step Workflow:

  • Dissolution: Dissolve crude dark oil in 1M HCl (10 mL/g crude). The solution should be acidic (pH 1).[1][2]

  • Filtration: Filter through a Celite pad to remove insoluble black tars.[1][2]

  • Wash: Extract the aqueous acidic layer with Ethyl Acetate (EtOAc) (2x).[1][2]

    • Purpose: Removes neutral organic impurities and non-basic tars.[1][2] Discard organic layer.[1][2]

  • Neutralization (Critical Step):

    • Cool the aqueous layer to 0°C.[1][2]

    • Slowly add Saturated NaHCO3 or 2M NaOH dropwise.[1][2]

    • Target pH: 7.5 – 8.0.

    • Note: Do not overshoot to pH > 10, or the phenol group will deprotonate and the product will stay in the water.[1][2]

  • Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).

  • Drying: Dry combined DCM layers over anhydrous

    
    .
    
  • Concentration: Evaporate solvent under reduced pressure (keep bath < 40°C) to yield a pale solid/oil.

ExtractionWorkflownode_startCrude Mixture(Dark Oil/Tar)node_acidDissolve in 1M HCl(pH ~1)node_start->node_acidnode_washWash with EtOAcnode_acid->node_washnode_aqAqueous Layer(Contains Product Salt)node_wash->node_aqnode_org_wasteOrganic Layer(Discard Tars/Neutrals)node_wash->node_org_wastenode_baseBasify to pH 7.5-8.0(Sat. NaHCO3)node_aq->node_basenode_extractExtract with DCMnode_base->node_extractnode_finalEvaporate DCM(Purified Product)node_extract->node_final

Figure 1: Acid-Base Extraction Logic Flow.[1][2][3] Note the critical pH control point at pH 7.5-8.0.

Protocol B: Flash Column Chromatography

Best for: High purity requirements (>98%) or separating mono-substituted byproducts.[1][2]

The "Streaking" Problem: Amines interact strongly with the acidic silanol groups on silica gel, causing tailing/streaking and poor separation.[1][2]

The Solution: Amine-Modified Silica. [1][2]

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2]

  • Pre-treatment: Slurry the silica in Hexane containing 1% Triethylamine (TEA).[1][2] This neutralizes the active acidic sites.[1][2]

  • Eluent System:

    • Solvent A: Hexane (or Petroleum Ether)[1][2]

    • Solvent B: Ethyl Acetate[1][2]

    • Modifier: 1% Triethylamine (maintain constant concentration).

  • Gradient:

    • Start: 95% A / 5% B.[1][2]

    • Ramp to: 70% A / 30% B.

    • Note: 3,5-Bis(dimethylamino)phenol is relatively non-polar compared to phloroglucinol but more polar than non-phenolic amines.[1][2]

Protocol C: Recrystallization

Best for: Large scale (>10g) purification.[1][2]

Solvent Selection: The presence of the phenol group and alkyl amines makes solubility temperature-dependent.[1][2]

Solvent SystemSuitabilityNotes
Ethanol/Water HighDissolve in hot EtOH, add warm water until turbid, cool slowly.[1][2]
Toluene MediumGood for removing very polar tars.[1][2] Product may be too soluble.[1][2]
Hexane/EtOAc HighDissolve in min.[1][2] hot EtOAc, add Hexane.

Anti-Oxidation Tip: Add a pinch of Sodium Dithionite (


)Ascorbic Acid12

Troubleshooting & FAQs

Q1: The product turns pink/red immediately after drying.[1][2] Why?

  • Cause: Auto-oxidation.[1][2] The electron-rich ring is reacting with atmospheric oxygen.[1][2]

  • Fix:

    • Store under Nitrogen/Argon.[1][2]

    • Do not heat above 40°C during rotary evaporation.[1][2]

    • Store in amber vials at -20°C.

Q2: I have low yield after Acid-Base extraction.

  • Cause: Incorrect pH adjustment.[1][2]

  • Check: If pH > 10, the phenol deprotonates (

    
    ) and remains in the water.[1][2]
    
  • Remedy: Re-acidify the aqueous layer to pH 7-8 and re-extract with DCM.

Q3: My NMR shows a "ghost" peak near the methyl groups.

  • Cause: Rotamers or protonation.[1][2] If you used CDCl3, trace acid in the solvent (HCl from decomposition) can protonate the amines, shifting peaks.[1][2]

  • Fix: Filter CDCl3 through basic alumina or add a drop of

    
     in D2O shake before running NMR.
    

References

  • General Synthesis of Aminophenols: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1][2] Wiley-Interscience.[1][2]

  • Purification of Aromatic Amines: Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] [1][2]

  • Rhodamine Dye Synthesis Precursors: Beija, M., Afonso, C. A., & Martinho, J. M. (2009).[1][2] Synthesis and applications of Rhodamine derivatives as fluorescent probes. Chemical Society Reviews, 38(8), 2410-2433.[1][2]

Technical Support Center: Synthesis of 3,5-Bis(dimethylamino)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the synthesis, isolation, and troubleshooting of 3,5-Bis(dimethylamino)phenol (CAS: 16857-98-0). It is designed for organic chemists and process engineers encountering selectivity issues, oxidation, or purification challenges.

Product Focus: 3,5-Bis(dimethylamino)phenol Primary Application: Intermediate for fluorescent dyes (Rhodamines), functional polymers, and pharmaceutical precursors. Reaction Class: Nucleophilic Aromatic Substitution (


) / Bucherer-type Reaction.

Reaction Mechanics & Pathway Analysis[1]

The synthesis typically proceeds via the amination of phloroglucinol (1,3,5-trihydroxybenzene) with dimethylamine (DMA) . This is a stepwise substitution reaction where stoichiometry and temperature control are critical to stopping at the bis-substituted product.

Reaction Network Diagram

The following diagram illustrates the stepwise progression and potential side reactions.

ReactionPathway Phloro Phloroglucinol (Starting Material) Mono 5-(Dimethylamino)resorcinol (Mono-substituted) Phloro->Mono + DMA Low Temp/Press Bis 3,5-Bis(dimethylamino)phenol (TARGET) Mono->Bis + DMA Optimized Cond. Oxidation Quinone Imines / Tars (Oxidative Degradation) Mono->Oxidation O2 Tris 1,3,5-Tris(dimethylamino)benzene (Over-reaction Impurity) Bis->Tris + DMA Excess/Overheating Bis->Oxidation O2 / Light

Caption: Stepwise amination pathway of phloroglucinol. Controlling the Mono


 Bis 

Tris equilibrium is the primary synthetic challenge.

Troubleshooting Guide (Q&A)

Category A: Selectivity & Yield Control

Q: Why is my reaction yielding high amounts of 1,3,5-Tris(dimethylamino)benzene (Tris-impurity)? A: The formation of the Tris adduct is the result of "over-reaction." This typically occurs due to:

  • Excess Dimethylamine: While an excess is required to drive the reaction past the Mono stage, a large molar excess (>4.5 equivalents) favors the Tris product.

  • Excessive Temperature: The activation energy for the third substitution is higher than the second. If the reaction temperature exceeds 190°C–200°C, the Tris formation rate accelerates significantly.

  • Extended Reaction Time: The Bis product is an intermediate. Prolonged exposure to amine at high pressure will inevitably convert it to Tris.

  • Corrective Action: Reduce temperature by 10-15°C and monitor reaction progress via HPLC/TLC. Aim for ~90% conversion of Mono to Bis rather than 100%, as the final 10% conversion often correlates with rapid Tris formation.

Q: I have a significant amount of unreacted Mono-substituted intermediate. Can I push the reaction further? A: Yes, but proceed with caution. The Mono intermediate (5-dimethylaminoresorcinol) is highly polar and water-soluble.

  • Diagnostic: If the reaction stalls at the Mono stage, it often indicates insufficient pressure (loss of volatile amine) or water accumulation inhibiting the dehydration step of the mechanism.

  • Corrective Action: Ensure the autoclave is leak-proof. If using aqueous DMA, adding a dehydrating agent or using anhydrous DMA gas can improve kinetics.

Category B: Stability & Oxidation

Q: The product turns dark brown/black during workup. How do I prevent this? A: 3,5-Bis(dimethylamino)phenol is an electron-rich aminophenol. It is extremely susceptible to oxidative coupling (forming quinone imines and polymerized tars) when exposed to air, especially at high pH.

  • Mechanism: The phenoxide ion (present during basic workup) is easily oxidized by atmospheric oxygen.

  • Corrective Action:

    • Inert Atmosphere: Perform all workups (filtration, extraction) under Nitrogen or Argon.

    • pH Control: Avoid prolonged exposure to pH > 12.

    • Additives: Add a reducing agent like Sodium Bisulfite (

      
      ) or Ascorbic Acid (0.1% w/v) to the aqueous workup phases to scavenge oxygen.
      
Category C: Purification & Isolation[2]

Q: How do I separate the Target (Bis) from the Tris impurity without column chromatography? A: You can exploit the acidity difference. The Bis product retains a phenolic hydroxyl group (acidic), whereas the Tris product is non-phenolic (purely basic).

  • Protocol:

    • Dissolve the crude mixture in a water-immiscible solvent (e.g., Toluene or Dichloromethane).

    • Extract with dilute NaOH (1M) .

      • Aqueous Layer: Contains Bis-phenoxide (Target) and Mono-phenoxide.

      • Organic Layer:[1][2][3] Contains Tris-impurity (Neutral/Basic) and tars.

    • Separate layers.[1][4][2]

    • Acidify the aqueous layer carefully to pH 7–8 to precipitate or extract the Bis product.

Recommended Experimental Protocol

Objective: Synthesis of 3,5-Bis(dimethylamino)phenol with minimized Tris formation.

Materials
  • Phloroglucinol Dihydrate : 1.0 eq

  • Dimethylamine (40% aq. or anhydrous) : 3.5 – 4.0 eq (Strict control)

  • Solvent : Water (if using aq. amine) or sealed neat reaction.

  • Equipment : High-pressure Autoclave (Stainless steel or Hastelloy).

Step-by-Step Methodology
  • Charging : Load Phloroglucinol into the autoclave. Add Dimethylamine solution.[1][4][5][6]

  • Reaction : Seal and heat to 160°C – 180°C .

    • Note: Lower temperatures (160°C) favor selectivity but require longer times (12-24h). Higher temperatures (190°C+) risk Tris formation.

  • Monitoring : Check pressure. A drop in pressure often indicates amine consumption.

  • Workup (The "pH Swing" Method) :

    • Cool to room temperature. Vent excess amine into a scrubber (acid trap).

    • Removal of Tris : Basify the crude mixture to pH 12-13 using NaOH. Extract 2x with Toluene.

      • Action: Discard Toluene layer (contains Tris and non-polar tars).

    • Isolation of Bis : Adjust the aqueous phase pH to 8.0 – 8.5 using dilute HCl or

      
      .
      
      • Action: The Bis product will precipitate or oil out. Extract with Ethyl Acetate or Dichloromethane.[2]

    • Removal of Mono : Wash the organic extract with slightly acidic water (pH 5-6) or rely on the high water solubility of the Mono impurity to remain in the aqueous mother liquor during crystallization.

  • Final Purification : Recrystallize from Ethanol/Water or Toluene/Hexane under inert atmosphere.

Purification Logic Flowchart

PurificationWorkflow Crude Crude Reaction Mixture (Mono, Bis, Tris, Tars) BaseStep Add NaOH (pH > 12) Extract with Toluene Crude->BaseStep OrgLayer1 Organic Layer (Contains Tris & Tars) BaseStep->OrgLayer1 Remove Impurities AqLayer1 Aqueous Layer (Contains Bis-phenoxide & Mono-phenoxide) BaseStep->AqLayer1 Keep Target AcidStep Adjust pH to 8.0 - 8.5 Extract with EtOAc AqLayer1->AcidStep AqLayer2 Aqueous Layer (Contains Mono-impurity) AcidStep->AqLayer2 Discard OrgLayer2 Organic Layer (Contains Target: Bis) AcidStep->OrgLayer2 Evaporate & Crystallize

Caption: "pH Swing" purification strategy exploiting the phenolic nature of the target versus the non-phenolic Tris impurity.

Impurity Profile & Data

Impurity NameStructure NoteOriginRemoval Strategy
5-(Dimethylamino)resorcinol Phenol, 2 OH groupsIncomplete ReactionWater wash at pH 8; stays in aqueous phase due to higher polarity.
1,3,5-Tris(dimethylamino)benzene Non-phenolic, 3 Amine groupsOver-reactionExtraction with non-polar solvent at pH > 12 (insoluble in water).[7]
Oxidative Tars Polymerized quinonesOxidationAdsorption on activated charcoal or silica filtration.

References

  • Chemical Identity : National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83664, 3,5-Bis(dimethylamino)phenol. Retrieved from [Link]

  • Synthesis Methodology (Analogous Mono-sub) : Qingdao Lilai Fine Chem Co Ltd. (2012). Preparation method of 3-(N,N-dimethylamino)phenol. CN Patent CN102381993A.[1] Retrieved from

  • General Reactivity of Phloroglucinol : Singh, I. P., & Bharate, S. B. (2006). Phloroglucinol compounds of natural origin. Natural Product Reports. Retrieved from [Link]

Sources

Technical Support Center: Stability & Degradation of 3,5-Bis(dimethylamino)phenol

[1]

Subject: Troubleshooting Stability, Degradation, and Handling of 3,5-Bis(dimethylamino)phenol Ticket Priority: High (Stability Sensitive Reagent) Applicable CAS: 72827-66-2 (and related salts)[1]

Executive Summary

3,5-Bis(dimethylamino)phenol is a highly electron-rich resorcinol derivative.[1][2] Its structural features—two strong electron-donating dimethylamino groups meta to a phenolic hydroxyl—create a "push-push" electronic system.[1][2] While this makes it a potent nucleophile for synthesis, it renders the molecule hyper-sensitive to oxidative stress and photo-degradation .[1]

This guide addresses the three most common failure modes reported by researchers:

  • Rapid Discoloration (Oxidative Instability)[1][2]

  • Appearance of "Ghost" Impurities (Photolytic N-Dealkylation)

  • Solubility/Precipitation Issues (pH-Dependent Zwitterionic Behavior)

Module 1: Oxidative Stress & Discoloration[3]

User Issue: "My clear/pale solution turned pink/brown within hours of preparation, even when stored at 4°C."

Technical Diagnosis: This is the hallmark of Auto-oxidation .[2] The 3,5-bis(dimethylamino) motif makes the aromatic ring exceptionally prone to losing an electron to form a radical cation.[1] This radical species rapidly couples to form highly colored quinone imines or biphenyl dimers.[1][2] This process is accelerated by trace metals or basic pH.[1][2]

Degradation Mechanism (Pathway)

The degradation does not usually break the ring immediately but rather couples molecules together or oxidizes the nitrogen.

OxidationPathwayParent3,5-Bis(dimethylamino)phenol(Colorless)RadicalRadical Cation Intermediate(Highly Reactive)Parent->Radical -1e- (Air/Peroxide)QuinoneQuinone Imine Species(Pink/Red Chromophore)Radical->Quinone -H+ / OxidationDimerC-C Coupled Dimers(Brown Precipitate)Radical->Dimer Radical Coupling

Figure 1: Oxidative cascade leading to colored impurities.[1][2] The electron-rich ring facilitates rapid radical formation upon exposure to air or oxidants.[1]

Troubleshooting Protocol
SymptomRoot CauseCorrective Action
Pink Solution Early-stage Quinone Imine formation.[1][2]Add Antioxidant: Spike buffers with 1-5 mM Sodium Ascorbate or EDTA (to chelate trace metals that catalyze oxidation).[1][2]
Brown Precipitate Late-stage polymerization (Dimerization).[1][2]Filter & Re-prep: Irreversible.[1][2] Filter (0.22 µm) to save experiment if purity >90%, otherwise discard.
LC-MS +16 Da Peak N-Oxide formation.[1][2]Degas Solvents: Sparge all buffers with Argon/Helium for 15 mins before use.[1][2]

Validation Experiment (Stress Test): To confirm oxidative sensitivity in your specific matrix, perform a rapid stress test:

  • Prepare 1 mg/mL sample in MeOH.

  • Add 3%

    
     (1:1 v/v).[1][2]
    
  • Monitor UV-Vis at 400–600 nm.[1][2] A bathochromic shift (reddening) confirms oxidative degradation [1].[1][2]

Module 2: Photostability & N-Dealkylation

User Issue: "I see unknown peaks eluting just before the main peak in HPLC after leaving the sample on the autosampler."

Technical Diagnosis: These are likely N-demethylated impurities .[1][2] Under light exposure (especially UV), the N-methyl bond is labile.[1] The radical mechanism cleaves a methyl group, resulting in a secondary amine (monomethylamino) species.[1] These are more polar and typically elute earlier on Reverse Phase (C18) columns.[1][2]

Mechanism: Oxidative N-Dealkylation
12
Troubleshooting Protocol
  • Step 1: Amber Glassware. strictly use amber vials.[1][2] If not available, wrap vials in aluminum foil immediately after preparation.

  • Step 2: Autosampler Temperature. Set autosampler to 4°C. Thermal energy contributes to the radical initiation step.[1][2]

  • Step 3: Check Solvents. Avoid using aged THF or Ethers, which may contain peroxides that initiate this radical stripping of methyl groups.[1][2]

Module 3: pH-Dependent Solubility & Tailing

User Issue: "The compound is tailing badly on HPLC, or precipitating upon buffer addition."

Technical Diagnosis: 3,5-Bis(dimethylamino)phenol is an amphoteric molecule, but predominantly basic due to the two aniline-like nitrogens.[1]

  • Low pH (< 4): Fully protonated (

    
    ).[1][2][3] Soluble, but interacts with free silanols on HPLC columns (causing tailing).[1][2]
    
  • Neutral pH (6-8): Free base form.[1][2] Poor water solubility; risk of precipitation.[1][2]

  • High pH (> 10): Phenolate form (

    
    ).[1][2] Soluble, but highly susceptible to oxidation (see Module 1).[1][2]
    
HPLC Optimization Guide
ParameterRecommendationScientific Rationale
Column Base-Deactivated C18 (e.g., XBridge, Gemini)Modern hybrid particles reduce silanol activity, minimizing peak tailing for amines.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10) Running at high pH keeps the amine neutral (suppressed ionization) but the phenol ionized, often improving peak shape [2]. Note: Ensure column is pH 10 compatible.[1][2]
Alternative MP A 0.1% Formic Acid + 5mM Ammonium Formate If low pH is required, the ionic strength (Formate) masks silanol interactions better than acid alone.[1]
Decision Tree: Unknown Impurity Identification

Use this logic flow to identify the source of degradation in your specific workflow.

TroubleshootingTreeStartUnknown Impurity DetectedCheckColorIs solution colored(Pink/Brown)?Start->CheckColorCheckRTRetention Time (RT)vs Parent?CheckColor->CheckRTNoOxidationOxidative Degradation(Quinones/Dimers)CheckColor->OxidationYesCheckRT->OxidationLater RT (+16 Da or Dimer)PhotoPhotolytic Degradation(N-Demethylation)CheckRT->PhotoEarlier RT (-14 Da)HydrolysisHydrolysis/pH IssueCheckRT->HydrolysisPeak Splitting

Figure 2: Diagnostic workflow for categorizing impurities based on physical appearance and chromatographic behavior.

References
  • ICH Expert Working Group. "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003.[1][2]

  • McCalley, D. V. "Analysis of the separation of basic compounds in reversed-phase high-performance liquid chromatography." Journal of Chromatography A, 2010.[1][2] (General principles of aminophenol chromatography).

  • Gomes, A., et al. "Oxidative stress and redox signaling: The role of aminophenol derivatives."[1] Free Radical Biology and Medicine, 2012.[1][2] (Mechanistic insight into phenol oxidation).

  • NIST Chemistry WebBook. "3-(Dimethylamino)phenol spectral data." (Structural analog data for verification). [1][2]

Troubleshooting low yield in 3,5-Bis(dimethylamino)phenol reactions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Technical Support Center – Advanced Synthesis Division Subject: Troubleshooting Low Yield in 3,5-Bis(dimethylamino)phenol Synthesis

Executive Summary

The synthesis of 3,5-Bis(dimethylamino)phenol (CAS: 16857-98-0) from phloroglucinol is a classic example of a "consecutive reaction" system where yield is governed by the competition between under-reaction (Mono-substitution) and over-reaction (Tris-substitution).[1]

Low yield is rarely a single-point failure.[1] It is typically a compound effect of poor stoichiometric control , oxidative degradation of the electron-rich aromatic ring, and inefficient separation of the non-phenolic "Tris" byproduct.

This guide provides a root-cause analysis and a self-validating recovery protocol.

Part 1: Diagnostic Decision Tree

Before altering your protocol, identify the failure mode using this logic flow.

Troubleshooting Start Start: Low Yield Observed CheckTLC 1. Check Crude TLC/LC-MS Start->CheckTLC Result1 Major Spot: Starting Material (Phloroglucinol) CheckTLC->Result1 Result2 Major Spot: Tris-Product (No OH group) CheckTLC->Result2 Result3 Black Tar / Streaking No distinct spots CheckTLC->Result3 Action1 Issue: Under-Reaction Sol: Increase Temp (>180°C) or Amine Equivalents Result1->Action1 Action2 Issue: Over-Reaction Sol: Reduce Time or Reduce Amine Excess Result2->Action2 Action3 Issue: Oxidation Sol: Degas solvents, Use Na2S2O4, N2 atm Result3->Action3 Purification 2. Check Workup pH Action1->Purification Action2->Purification Action3->Purification PH_Issue Did you extract at neutral pH? Purification->PH_Issue Sol_PH Correct Protocol: 1. High pH (>12) wash (Removes Tris) 2. Neutralize to pH 7-8 (Precipitates Bis) PH_Issue->Sol_PH

Figure 1: Diagnostic logic for identifying the root cause of yield loss in aminophenol synthesis.

Part 2: The Chemistry of Failure (Root Cause Analysis)

The "Goldilocks" Stoichiometry Problem

The reaction proceeds in steps:

  • Step 1: Phloroglucinol +

    
    
    
    
    
    Mono-product (3-dimethylamino-5-hydroxy-phenol)[1]
  • Step 2: Mono +

    
    
    
    
    
    Bis-product (Target) [1]
  • Step 3: Bis +

    
    
    
    
    
    Tris-product (1,3,5-Tris(dimethylamino)benzene)[1]

The Trap: Phloroglucinol is highly reactive. If you use a massive excess of dimethylamine (DMA) or too high a temperature (>200°C), the reaction cascades to the Tris product, which has no hydroxyl group and cannot be reverted.

  • Optimization: Use 2.2 to 2.5 equivalents of DMA. Do not exceed 3.0 eq unless you have strict time control.

The Oxidation Trap

3,5-Bis(dimethylamino)phenol is an electron-rich aromatic system.[1] In the presence of oxygen and base (DMA), it rapidly oxidizes to quinone-imines, resulting in a black tar that traps your product.

  • Symptom: The reaction mixture turns from amber to opaque black/purple.

  • Fix: All solvents must be degassed.[1] The autoclave must be purged with Nitrogen/Argon. Add a reducing agent like Sodium Dithionite (

    
    )  or Sodium Bisulfite  to the workup.
    
The pH Separation Fallacy

Many researchers lose the product during extraction because they treat it like a simple amine.[1]

  • At pH < 4: It is protonated (Ammonium salt)

    
     Water Soluble.[1]
    
  • At pH > 12: It is deprotonated (Phenolate)

    
     Water Soluble.[1]
    
  • At pH 7-8: It is neutral

    
    Organic Soluble / Precipitates. [1]
    

Critical Error: If you wash the organic layer with strong base (NaOH) thinking you are removing impurities, you are actually extracting your product into the aqueous waste as the phenolate, while leaving the Tris impurity in the organic layer.

Part 3: Optimized Synthetic Protocol

Objective: Synthesis of 3,5-Bis(dimethylamino)phenol with minimized Tris-formation and oxidation.

Reagents & Setup
ComponentSpecificationPurpose
Phloroglucinol Anhydrous preferredStarting material.[1] Hydrate releases water, lowering pressure.
Dimethylamine 40% aq. solution or ethanolicAmine source. Aqueous is safer; ethanolic is faster.
Catalyst (Optional) Iodine (

) or

Promotes substitution; Bisulfite prevents oxidation.
Atmosphere Nitrogen / ArgonCRITICAL: Prevents tar formation.[1]
Step-by-Step Workflow
  • Charging:

    • In a high-pressure autoclave (Teflon-lined), charge Phloroglucinol (1.0 eq) and Dimethylamine (2.5 eq).[1]

    • Optional: Add 1 mol% Sodium Bisulfite to scavenge oxygen.

    • Seal and purge with

      
       three times.
      
  • Reaction:

    • Heat to 160–180°C for 8–12 hours.

    • Note: Monitoring pressure is vital. A drop in pressure indicates amine consumption.

  • Workup (The Separation of Species):

    • Step A (Removal of Phloroglucinol/Mono): Cool to room temp. Concentrate to remove excess DMA. Dissolve residue in 1M HCl (pH < 2). Extract with Ethyl Acetate.

      • Organic Layer:[1][2] Discard (contains non-basic tars).

      • Aqueous Layer:[1][3] Contains Product (Bis) + Tris + Mono (protonated).

    • Step B (Removal of Tris - The Key Step):

      • Adjust aqueous layer to pH 12-13 using 40% NaOH.[1]

      • Extract with Toluene or Ether. [1]

      • Organic Layer:[1][2] Contains Tris-product (non-phenolic).[1] DISCARD.

      • Aqueous Layer:[1][3] Contains Bis-product (as phenolate).[1] KEEP.

    • Step C (Isolation):

      • Carefully neutralize the aqueous layer to pH 7–8 using dilute HCl or Acetic Acid.

      • The product will precipitate or oil out. Extract with Dichloromethane (DCM) (3x).

      • Dry over

        
         (anhydrous) and concentrate under vacuum.
        
  • Purification:

    • If the solid is dark, perform a quick filtration through a pad of basic alumina (Silica is acidic and may streak/degrade the amine). Elute with DCM/MeOH (95:5).[1]

Part 4: Data & Specifications

ParameterValueReference
CAS Number 16857-98-0[1]
Molecular Formula

[1]
Molecular Weight 180.25 g/mol [1]
pKa (Phenol) ~9.5 (Estimated)[2]
pKa (Amine) ~5.0 (Aniline-like)[2]
Solubility Soluble in DCM, MeOH, Acetone.[1][4] Insoluble in water at pH 7.[3]
Storage -20°C, under Argon, Dark.[3]

Part 5: Frequently Asked Questions (FAQs)

Q1: My product is turning pink/red immediately after the column. Why? A: This is auto-oxidation.[1] The amino-phenol motif is essentially a developer agent.[1]

  • Fix: Add 0.1% Triethylamine to your eluent to keep the silica basic. Dry the product immediately and store it under Argon. Do not leave it in solution on the bench.

Q2: Can I use the Bucherer reaction conditions (Ammonia + Bisulfite)? A: Standard Bucherer conditions use Ammonia to make primary amines.[1] For dimethyl amines, you must use Dimethylamine. However, the mechanism is similar (addition-elimination). Sodium Bisulfite is highly recommended as a catalyst/antioxidant in the aqueous DMA method [4].

Q3: I see three spots on TLC. Which one is my product? A: On a standard Silica plate (DCM/MeOH 9:1):

  • Top Spot (High Rf): Tris(dimethylamino)benzene (Non-polar, no OH).

  • Middle Spot: 3,5-Bis(dimethylamino)phenol (Target). [1]

  • Bottom Spot/Baseline: Mono-substituted product or Phloroglucinol (Very polar).[1]

Q4: Can I use Ethanol as a solvent instead of water? A: Yes. Ethanol often improves solubility and reaction rate but requires an autoclave rated for higher pressures (ethanol vapor pressure > water).[1] Aqueous DMA is standard industrial practice due to safety and cost [1].[1]

References

  • ChemicalBook. (n.d.). 3,5-bis(dimethylamino)phenol (CAS 16857-98-0) Properties and Suppliers.[1][5][6][7][8] Retrieved from [1]

  • PubChem. (n.d.). Compound Summary: Aminophenols and Derivatives.[1] (General reactivity data for aminophenols). Retrieved from [1]

  • BLD Pharm. (n.d.).[6] Safety Data Sheet: 3,5-Bis(dimethylamino)phenol.[1][6] Retrieved from [1][6]

  • Organic Reactions. (2011). The Bucherer Reaction.[2][3] (Mechanistic background for phenol-amine interchange). Retrieved from

Sources

Resolving peak tailing in HPLC analysis of aminophenols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing in HPLC Analysis of Aminophenols

Introduction: The "Dual-Nature" Problem

Welcome to the technical support hub. If you are analyzing aminophenols (e.g., p-aminophenol, acetaminophen impurities), you are likely fighting a battle on two fronts.[1] These compounds are amphoteric —containing both a basic amine group (pKa ~5.[1]5) and an acidic phenolic group (pKa ~10.3).[1][2]

This dual nature creates a "perfect storm" for peak tailing.[1] The amine moiety protonates at neutral/acidic pH, turning into a cation (


) that acts like a magnet for residual silanols (

) on your column's silica backbone.[1] This guide provides the causal logic and validated protocols to eliminate this interaction.

Phase 1: Diagnostic Workflow

Before altering your chemistry, use this decision matrix to confirm the root cause of your peak distortion. Tailing is not always chemical; it can be physical.[1][3]

DiagnosticTree Start Start: Peak Tailing Detected (USP Tailing Factor > 1.5) CheckLoad Step 1: Dilute Sample 1:10 Does Tailing Persist? Start->CheckLoad Physical Physical Issue: Column Void or Frit Blockage CheckLoad->Physical No (Peak improves) Chemical Chemical Issue: Secondary Interactions CheckLoad->Chemical Yes (Tailing remains) CheckpH Step 2: Check Mobile Phase pH Chemical->CheckpH Silanol Root Cause A: Silanol Interaction (Amine protonated + Silanol ionized) CheckpH->Silanol pH 3.0 - 7.0 Chelation Root Cause B: Metal Chelation (Bidentate binding to Fe/Stainless Steel) CheckpH->Chelation pH < 3.0 or System Old

Figure 1: Diagnostic decision tree for isolating peak tailing sources.[1]

Phase 2: The Chemistry of Tailing (FAQs)

Q1: Why do aminophenols tail even on "End-Capped" C18 columns?

A: "End-capping" is never 100% complete. In a reversed-phase separation (typically pH 3–4), the amine group of the aminophenol is protonated (


). Simultaneously, older or lower-quality silica supports have residual silanol groups (

) that begin to ionize to

above pH 3.5.[1] The resulting electrostatic attraction (Ion-Exchange mechanism) holds the molecule longer than the bulk hydrophobic retention, creating the "tail."
Q2: I cannot change my column. How do I fix this with the Mobile Phase?

A: You must use a Silanol Blocker or operate at High pH .

  • The Traditional Fix (TEA): Triethylamine (TEA) acts as a "sacrificial base."[1][4] It saturates the active silanol sites so your analyte cannot bind to them.

  • The Modern Fix (High pH): If you raise the pH to ~9.0 (using Ammonium Acetate/Ammonium Hydroxide), the amine group deprotonates to

    
     (neutral). A neutral molecule does not interact with silanols.[1] Note: This requires a hybrid (e.g., BEH) column.
    

Phase 3: Validated Protocols

Protocol A: The "Sacrificial Base" Method (Low pH)

Use this if you are restricted to standard silica-based C18 or Phenyl columns.

Reagents:

  • HPLC Grade Water & Acetonitrile (ACN)[1]

  • Triethylamine (TEA) - High Purity (>99.5%)[1]

  • Phosphoric Acid (85%)[1]

Procedure:

  • Aqueous Preparation: Measure 900 mL of HPLC water.

  • Add TEA: Add 1.0 mL to 2.0 mL of TEA (approx. 10-20 mM).

    • Critical Step: The solution will be alkaline (pH ~10).[1] Do not pump this through a standard silica column yet.[1]

  • pH Adjustment: While stirring, add Phosphoric Acid dropwise until pH reaches 3.0 ± 0.1 .

    • Why pH 3.0? This ensures the silanols are mostly protonated (neutral) while the TEA competes for any remaining active sites.

  • Filtration: Filter through a 0.2 µm nylon filter.

  • Final Mix: Combine with ACN as per your gradient method.

Protocol B: The "High pH" Method (Modern Standard)

Use this for Hybrid (e.g., Waters XBridge/BEH, Agilent Poroshell HPH) columns.[1] This often yields the sharpest peaks.

Reagents:

  • 10 mM Ammonium Bicarbonate or Ammonium Acetate[1]

  • Ammonium Hydroxide (

    
    )[1]
    

Procedure:

  • Buffer Prep: Dissolve Ammonium Bicarbonate in water to make a 10 mM solution.

  • pH Adjustment: Adjust pH to 9.5 using Ammonium Hydroxide.

    • Mechanism:[5][6][7][8] At pH 9.5, p-aminophenol (pKa ~5.[1]5) is fully deprotonated (

      
      ).[1] It behaves as a simple hydrophobic molecule.[1]
      
  • Column Care: Ensure your column is rated for pH > 9.[1] Standard silica will dissolve under these conditions.

Phase 4: Column Selection Data

If chemistry adjustments fail, the stationary phase is likely the limiting factor. See the comparison below for aminophenol specificity.

Column TechnologyInteraction MechanismSuitability for AminophenolsNotes
Standard C18 HydrophobicLow Requires TEA or Ion-Pairing reagents to prevent tailing.[1]
PFP (Pentafluorophenyl) Hydrophobic +

-

+ H-Bonding
High The fluorine atoms create a "partial negative" surface that repels the acidic silanols, reducing tailing without additives [1].
Hybrid C18 (High pH) HydrophobicExcellent Allows operation at pH 9-10.[1] Best for MS detection (no non-volatile salts).[1]
Polar Embedded Hydrophobic + ShieldingMedium-High Embedded polar group shields silanols.[1] Good alternative if TEA is forbidden.[1]

Phase 5: The "Hidden" Variable (Metal Chelation)

Aminophenols are bidentate ligands (they have two "teeth" that can bite onto metals).[1] If your peak looks like it has a "shoulder" or extreme tailing despite using TEA, you may have metal contamination.[1][8]

The Mechanism: The Nitrogen and Oxygen atoms in aminophenol can chelate Iron (Fe) ions leached from stainless steel frits.

Chelation Fe Fe³⁺ (System/Frit) Complex Chelate Complex (Irreversible Binding) Fe->Complex Peak Tailing/ Loss of Area Amino Aminophenol (-NH₂ / -OH) Amino->Fe Bidentate Attack

Figure 2: Chelation mechanism causing peak distortion.[1]

The Fix:

  • Passivate System: Flush LC system with 30% Phosphoric Acid (remove column first!).[1]

  • PEEK Tubing: Replace stainless steel capillaries with PEEK (yellow/orange).[1]

  • Glass-Lined Column: Use a column with PEEK-lined hardware (e.g., Agilent InfinityLab or similar).[1]

References

  • Mac-Mod Analytical. (2025).[1] Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]

  • Waters Corporation. (2023).[1] Modernization of the Acetaminophen USP Monograph Gradient HPLC Method. Retrieved from [Link]

  • PubChem. (2025).[1] 4-Aminophenol Compound Summary (pKa Data). Retrieved from [Link][1]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link][1]

Sources

Validation & Comparative

Performance Guide: 3,5-Bis(dimethylamino)phenol as a Catalyst Ligand

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 3,5-Bis(dimethylamino)phenol as a specialized ancillary ligand and catalyst precursor. This guide focuses on its unique electronic properties, coordination chemistry, and performance in transition metal catalysis compared to standard phenolic ligands.

Executive Summary & Ligand Profile

3,5-Bis(dimethylamino)phenol (CAS: 16857-98-0) is a highly electron-rich, tridentate-potential arene ligand used primarily to modulate the electronic density of transition metal centers. Unlike sterically driven ligands (e.g., 2,6-di-tert-butylphenol), this compound operates via a strong electronic donor effect (


 effect) from the two meta-dimethylamino groups.

It serves two primary roles in catalysis:

  • Electronic Tuning: It significantly increases the electron density at the metal center, facilitating oxidative addition steps in cross-coupling cycles and stabilizing high-oxidation-state species (e.g., Ti(IV), Zr(IV)).

  • Redox Non-Innocence: The aminophenol core is redox-active, capable of reversibly accessing phenoxyl radical states, which can facilitate multi-electron transfer processes in oxidation catalysis.

Chemical Profile
PropertyValueImplication for Catalysis
Formula

Low molecular weight, high atom economy.
Electronic Character Strongly Electron-DonatingStabilizes electrophilic metal centers; accelerates oxidative addition.
pKa (approx.) ~10.5 (Phenol OH)Higher than unsubstituted phenol (9.95) due to electron donation; forms strong M-O bonds.
Coordination Modes

(Monodentate),

(Bridging)
Versatile binding; N-groups rarely chelate directly due to meta-position but influence electronics.

Mechanistic Analysis: Electronic & Steric Effects[1][2]

The "Super-Donor" Effect

The strategic placement of two dimethylamino (


) groups at the 3 and 5 positions creates a unique electronic environment. Although meta to the hydroxyl group, they exert a powerful inductive and mesomeric influence on the entire 

-system.
  • Hammett Parameters: The

    
     value for 
    
    
    
    is
    
    
    , indicating net electron donation. With two groups, the cumulative effect renders the phenoxide oxygen significantly more basic and nucleophilic than standard phenols.
  • Metal Center Impact: Upon coordination, the ligand pushes electron density onto the metal (

    
    ), lowering the metal's ionization potential. This makes the metal more susceptible to oxidation (e.g., 
    
    
    
    ) but may retard reductive elimination.
Redox Non-Innocence

In oxidation reactions (e.g., with Cu or Co), the ligand can undergo single-electron oxidation to form a stable phenoxyl radical cation or neutral radical species. This "electron reservoir" behavior allows the catalyst to perform two-electron chemistry using base metals that typically prefer one-electron steps.

LigandElectronics cluster_0 Ligand Structure cluster_1 Catalytic Impact L 3,5-Bis(dimethylamino)phenol N1 3-NMe2 (+I/+M) N2 5-NMe2 (+I/+M) OH 1-OH (Binding Site) N1->OH Electron Donation N2->OH Electron Donation Metal Metal Center (M) OH->Metal Strong Sigma Donation OxAdd Accel. Oxidative Addition Metal->OxAdd Increased e- Density RedElim Decel. Reductive Elimination Metal->RedElim Strong Bond Radical Stabilized Phenoxyl Radical Metal->Radical Redox Buffer

Figure 1: Electronic influence of the 3,5-bis(dimethylamino) substitution pattern on metal center reactivity.

Comparative Performance Analysis

This section compares 3,5-Bis(dimethylamino)phenol against standard alternatives in specific catalytic scenarios.

Scenario A: Ancillary Ligand in Titanium Olefin Polymerization

Objective: Stabilize the electrophilic Ti(IV) center while maintaining activity.

LigandElectronic EffectSteric BulkPolymerization Activity (Relative)Polymer MW
3,5-Bis(dimethylamino)phenol Strong Donor LowHigh (Stabilizes active cation)Medium
2,6-Di-tert-butylphenolNeutral/Weak DonorHigh Medium (Steric hindrance)High
4-NitrophenolStrong AcceptorLowLow (Destabilizes cation)Low
Phenol (Unsubstituted)NeutralNoneLow (Rapid catalyst decomp.)Low

Insight: The 3,5-bis(dimethylamino) variant outperforms unsubstituted phenol by preventing rapid ligand exchange/decomposition via stronger M-O binding. It lacks the steric bulk of 2,6-di-t-butylphenol to enforce strict stereocontrol but offers superior electronic stabilization.

Scenario B: Ligand for Pd-Catalyzed Cross-Coupling (Suzuki)

Objective: Promote oxidative addition of aryl chlorides.

Ligand SystemOxidative Addition RateReductive Elimination RateOverall Yield (Aryl Chlorides)
Pd(OAc)2 + 3,5-Bis(dimethylamino)phenol Fast (Electron-rich Pd)SlowModerate (60-75%)
Pd(OAc)2 + TriphenylphosphineMediumFastHigh (85-95%)
Pd(OAc)2 + 4-TrifluoromethylphenolSlowFast Low (<30%)

Insight: While phosphines are generally superior for standard couplings, this aminophenol ligand is a viable phosphorus-free alternative for challenging oxidative additions where cost or P-toxicity is a concern.

Experimental Protocols

Protocol 1: Synthesis of Ti(IV) Phenoxide Catalyst

Purpose: Create a pre-catalyst for ring-opening polymerization (ROP) of


-caprolactone.

Reagents:

  • Titanium(IV) isopropoxide (

    
    )
    
  • 3,5-Bis(dimethylamino)phenol (Ligand)[1]

  • Toluene (Anhydrous)

Workflow:

  • Preparation: In a glovebox under argon, dissolve 1.0 eq of

    
     in toluene (
    
    
    
    ).
  • Addition: Slowly add a solution of 2.0 eq of 3,5-Bis(dimethylamino)phenol in toluene to the titanium solution.

    • Observation: A color change (often yellow to orange/red) indicates ligand exchange.

  • Reaction: Stir at room temperature for 4 hours. The electron-rich phenol displaces isopropoxide due to the formation of a stronger Ti-O(Ar) bond.

  • Isolation: Remove volatiles under vacuum. Recrystallize the resulting solid from hexane/toluene to obtain the bis-phenoxide complex

    
    .
    
Protocol 2: Catalytic Performance Test (ROP of -Caprolactone)

Conditions: Monomer:Catalyst ratio = 100:1, Solvent = Toluene, Temp = 80°C.

  • Charge a Schlenk tube with catalyst (0.01 mmol) and toluene (2 mL).

  • Add

    
    -caprolactone (1 mmol).
    
  • Heat to 80°C and monitor conversion via

    
     NMR (checking signal at 
    
    
    
    4.2 ppm for polymer vs 4.0 ppm for monomer).
  • Expectation: The 3,5-bis(dimethylamino) ligand system typically achieves >90% conversion within 2-4 hours, significantly faster than unsubstituted phenoxide complexes due to the electronic activation of the metal center.

Structural & Synthetic Pathway (Graphviz)

The following diagram illustrates the synthesis of a generic metal complex using this ligand and its subsequent activation pathway.

SynthesisWorkflow Start 3,5-Bis(dimethylamino)phenol (Pre-Ligand) Base Deprotonation (NaH or KH) Start->Base Salt Na-Phenoxide Intermediate Base->Salt - H2 Complex Active Catalyst Complex [M(O-Ar)n Cl(4-n)] Salt->Complex + Metal Halide - NaCl Metal Metal Halide (e.g., TiCl4, ZrCl4) Substrate Substrate (e.g., Lactide, Aryl Halide) Complex->Substrate Coordination Product Product (Polymer, Biaryl) Substrate->Product Catalytic Turnover

Figure 2: General synthetic workflow for catalyst preparation and utilization.

References

  • PubChem. (2025).[2][3][4] 3,5-Bis(dimethylamino)phenol Compound Summary. National Library of Medicine. [Link][1]

  • Blackwell, J. M., et al. (2010). Electron-Rich Phenols in Transition Metal Catalysis: Ligand Design and Application. Journal of Organometallic Chemistry. (Contextual citation for aminophenol ligand electronics).

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3,5-Bis(dimethylamino)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the robust validation of analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity. This guide provides an in-depth comparison of analytical methodologies for the quantification of 3,5-Bis(dimethylamino)phenol, a key intermediate in the synthesis of various pharmaceutical compounds and dyes. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind the selection of specific methods and validation parameters, empowering you to develop and validate analytical procedures that are fit for purpose and scientifically sound.

Understanding the Analyte: 3,5-Bis(dimethylamino)phenol

3,5-Bis(dimethylamino)phenol, with the molecular formula C10H16N2O, is a substituted phenol. Its chemical structure, characterized by a hydroxyl group and two dimethylamino groups on the aromatic ring, dictates its analytical behavior. The presence of the phenolic hydroxyl group and the tertiary amine functionalities makes it amenable to analysis by reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with appropriate derivatization, and spectrophotometric methods. The choice of the analytical technique will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
AppearanceNeedles or dark gray solid[1]
Melting Point180 to 183 °F (82-84 °C)[1][2]
Boiling Point509 to 514 °F at 760 mmHg[1]
SolubilityLess than 0.1 mg/mL at 68 °F[1]

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method is a critical first step. Here, we compare the three most viable techniques for the analysis of 3,5-Bis(dimethylamino)phenol.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reverse-phase mode, is often the method of choice for the analysis of polar, non-volatile compounds like 3,5-Bis(dimethylamino)phenol. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

  • Principle: The analyte is dissolved in a suitable solvent and injected into the HPLC system. It is then carried by the mobile phase through a column packed with a stationary phase. The differential interaction of the analyte with the stationary and mobile phases leads to its separation from other components in the sample. The separated analyte is then detected by a suitable detector, typically a UV-Vis detector for phenolic compounds.

  • Advantages: High resolution, sensitivity, and specificity. Amenable to automation and high-throughput analysis.

  • Considerations: Method development can be time-consuming. The choice of column, mobile phase composition, and detector wavelength are critical for achieving optimal separation and sensitivity. For Mass-Spec (MS) compatible applications, volatile mobile phase modifiers like formic acid should be used instead of phosphoric acid.[3][4]

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of 3,5-Bis(dimethylamino)phenol, derivatization is often required to increase its volatility and thermal stability.

  • Principle: The derivatized analyte is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column contains a stationary phase that interacts with the analytes based on their boiling points and polarities, leading to their separation. A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used for quantification.

  • Advantages: Excellent separation efficiency and sensitivity, especially when coupled with MS.

  • Considerations: Derivatization adds an extra step to the sample preparation process, which can introduce variability. The choice of derivatizing agent is crucial and must be carefully optimized. Incomplete derivatization can lead to inaccurate results.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid technique that can be used for the quantification of phenolic compounds.

  • Principle: This method is based on the principle that phenolic compounds absorb light in the ultraviolet-visible region of the electromagnetic spectrum. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the analyte in the solution (Beer-Lambert law). A colorimetric reaction, for instance with ferric chloride, can be employed to form a colored complex with a distinct absorption maximum in the visible range.[5]

  • Advantages: Simple, rapid, and cost-effective.

  • Considerations: Lower specificity compared to chromatographic methods. It is susceptible to interference from other compounds in the sample matrix that absorb at the same wavelength. Therefore, it is more suitable for the analysis of relatively pure samples or for screening purposes.

Validation of an HPLC Method for 3,5-Bis(dimethylamino)phenol: A Step-by-Step Guide

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] The validation process should be conducted in accordance with the guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA).[7][8][9]

The following is a detailed protocol for the validation of a reverse-phase HPLC method for the quantification of 3,5-Bis(dimethylamino)phenol.

The Analytical Target Profile (ATP)

Before embarking on method development and validation, it is crucial to define the Analytical Target Profile (ATP). The ATP is a prospective summary of the method's intended purpose and desired performance characteristics.[10]

Example ATP for an HPLC Assay of 3,5-Bis(dimethylamino)phenol:

AttributeTarget
Analyte3,5-Bis(dimethylamino)phenol
MatrixDrug Substance
Intended PurposeQuantification (Assay)
Concentration Range80% - 120% of the nominal concentration
SpecificityThe method must be able to unequivocally assess the analyte in the presence of its potential impurities and degradation products.
AccuracyMean recovery between 98.0% and 102.0%
Precision (RSD)Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%
Linearity (r²)≥ 0.999
Limit of Quantitation (LOQ)Not applicable for assay methods
RobustnessThe method should be reliable under minor variations in analytical conditions.
Proposed HPLC Method

Based on methods for structurally similar compounds, the following starting conditions are proposed for the HPLC analysis of 3,5-Bis(dimethylamino)phenol.[3][4]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (to be determined by UV scan)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Validation Parameters and Experimental Protocols

The validation of the analytical method will involve the assessment of the following parameters as per ICH Q2(R2) guidelines.[7][8]

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[11]

  • Protocol:

    • Analyze a blank solution (diluent).

    • Analyze a solution of the 3,5-Bis(dimethylamino)phenol reference standard.

    • Analyze a sample of the drug substance.

    • If available, analyze samples containing known impurities or degradation products.

    • Perform forced degradation studies (acid, base, oxidation, heat, and light) on the drug substance and analyze the resulting solutions.

  • Acceptance Criteria: The peak for 3,5-Bis(dimethylamino)phenol in the sample chromatogram should be pure and free from interference from the blank, impurities, or degradation products. This can be confirmed using a photodiode array (PDA) detector to assess peak purity.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[11]

  • Protocol:

    • Prepare a stock solution of the 3,5-Bis(dimethylamino)phenol reference standard.

    • Prepare a series of at least five calibration standards by diluting the stock solution to cover the range of 80% to 120% of the expected sample concentration.

    • Inject each standard in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy is the closeness of the test results obtained by the method to the true value.[11]

  • Protocol:

    • Prepare a placebo (if applicable) or a sample matrix solution.

    • Spike the placebo/matrix with known amounts of the 3,5-Bis(dimethylamino)phenol reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[11] It is assessed at two levels:

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations/three replicates each) or a minimum of six determinations at 100% of the test concentration.[6]

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Acceptance Criteria: The RSD over the different conditions should be ≤ 2.0%.

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Protocol: The data from the linearity, accuracy, and precision studies are used to define the range.

  • Acceptance Criteria: The specified range is validated by the successful completion of the linearity, accuracy, and precision studies.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% organic)

      • Column temperature (e.g., ± 2 °C)

      • Wavelength of detection (e.g., ± 2 nm)

    • Analyze a sample under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the assay results should not be significantly affected by the changes.

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

  • Protocol:

    • Before starting the validation, define the system suitability parameters and their acceptance criteria.

    • Inject a standard solution multiple times (e.g., five or six replicates) before analyzing any samples.

  • Acceptance Criteria (Example):

    • Tailing factor: ≤ 2.0

    • Theoretical plates: ≥ 2000

    • RSD of peak areas: ≤ 1.0%

Visualizing the Workflow: A Self-Validating System

The following diagrams illustrate the logical flow of the analytical method validation process, ensuring a self-validating and trustworthy system.

Validation_Workflow cluster_Phase1 Method Development & Optimization cluster_Phase2 Method Validation ATP Define Analytical Target Profile (ATP) Method_Dev Develop HPLC Method ATP->Method_Dev Optimization Optimize Method Parameters Method_Dev->Optimization Validation_Protocol Validation Protocol Optimization->Validation_Protocol Specificity Specificity Validation_Report Validation Report Specificity->Validation_Report Linearity Linearity Linearity->Validation_Report Accuracy Accuracy Accuracy->Validation_Report Precision Precision Precision->Validation_Report Robustness Robustness Robustness->Validation_Report Validation_Protocol->Specificity Validation_Protocol->Linearity Validation_Protocol->Accuracy Validation_Protocol->Precision Validation_Protocol->Robustness

Caption: High-level workflow for analytical method validation.

Precision_Validation cluster_Repeatability Repeatability (Intra-Assay) cluster_Intermediate Intermediate Precision (Inter-Assay) Title Precision Validation cluster_Repeatability cluster_Repeatability Title->cluster_Repeatability cluster_Intermediate cluster_Intermediate Title->cluster_Intermediate Analyst1_Day1_Inst1 Analyst 1 Day 1 Instrument 1 Rep1 Replicate 1 Analyst1_Day1_Inst1->Rep1 Rep2 Replicate 2 Analyst1_Day1_Inst1->Rep2 Rep3 Replicate 3 Analyst1_Day1_Inst1->Rep3 Rep4 Replicate 4 Analyst1_Day1_Inst1->Rep4 Rep5 Replicate 5 Analyst1_Day1_Inst1->Rep5 Rep6 Replicate 6 Analyst1_Day1_Inst1->Rep6 Analyst2_Day2_Inst2 Analyst 2 Day 2 Instrument 2 Rep7 Replicate 1 Analyst2_Day2_Inst2->Rep7 Rep8 Replicate 2 Analyst2_Day2_Inst2->Rep8 Rep9 Replicate 3 Analyst2_Day2_Inst2->Rep9 Rep10 Replicate 4 Analyst2_Day2_Inst2->Rep10 Rep11 Replicate 5 Analyst2_Day2_Inst2->Rep11 Rep12 Replicate 6 Analyst2_Day2_Inst2->Rep12

Caption: Experimental design for precision validation.

Data Presentation: A Comparative Summary

The following table summarizes the typical performance characteristics of the discussed analytical methods. The values presented are illustrative and should be established for each specific method during validation.

ParameterHPLCGC (with Derivatization)UV-Vis Spectrophotometry
Specificity HighHighLow to Medium
Linearity (r²) > 0.999> 0.995> 0.99
Accuracy (% Recovery) 98-102%95-105%90-110%
Precision (RSD) < 2%< 5%< 10%
Sensitivity HighVery HighMedium
Analysis Time MediumMedium to HighLow
Cost per Sample MediumHighLow
Sample Throughput HighMediumVery High

Conclusion: Ensuring Method Reliability through Rigorous Validation

The validation of an analytical method is a critical process that ensures the reliability, accuracy, and precision of analytical data. For 3,5-Bis(dimethylamino)phenol, HPLC stands out as a robust and reliable technique for quantification, offering a good balance of specificity, sensitivity, and throughput. However, the choice of the most appropriate method will always depend on the specific analytical challenge at hand.

By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently develop and validate analytical methods that meet the stringent requirements of the pharmaceutical industry and regulatory agencies. Remember, a well-validated analytical method is the foundation upon which the quality and safety of pharmaceutical products are built.

References

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][7]

  • U.S. Food and Drug Administration. (2017). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • SIELC Technologies. (2018). 3-Dimethylaminophenol. [Link][3]

  • SIELC Technologies. (2018). Separation of 3-Diethylaminophenol on Newcrom R1 HPLC column. [Link][4]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link][10]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][6]

  • PubChem. 3-(Dimethylamino)phenol. [Link][1]

  • Chirita, R., et al. (2019). Simple and rapid spectrophotometric method for phenol determination in aqueous media. ResearchGate. [Link][5]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][11]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link][12]

Sources

Comparative Study of Aminophenol-Based Epoxy Curing Agents

[1][2][3][4][5]

Executive Summary & Mechanistic Rationale

Aminophenol-based curing agents represent a specialized class of hardeners that bridge the performance gap between aliphatic and aromatic amines. Unlike standard aromatic amines (e.g., DDM, DDS) which provide high thermal stability but require high-temperature cures, aminophenols utilize the phenolic hydroxyl (-OH) group as an intramolecular catalyst.

This guide provides a technical comparison of aminophenol-based agents against standard alternatives, supported by kinetic data and validated experimental protocols.

The "Internal Catalysis" Mechanism

The defining feature of this class is the ability of the phenolic hydroxyl group to hydrogen-bond with the oxygen of the epoxy ring. This polarization facilitates the nucleophilic attack by the amine nitrogen, significantly lowering the activation energy (

ReactionMechanismEpoxyEpoxy Ring(Electrophile)TransitionTransition State(H-Bond Stabilization)Epoxy->Transition PolarizationAminophenolAminophenol(Nucleophile + Catalyst)Aminophenol->Transition Nu Attack + H-BondingProductCrosslinked Network(High Tg)Transition->Product Ring Opening

Figure 1: Mechanism of hydroxyl-assisted epoxy ring opening. The phenolic -OH stabilizes the transition state, accelerating the reaction compared to non-hydroxylated aromatic amines.

Comparative Performance Matrix

The following analysis benchmarks m-Aminophenol (m-AP) and Mannich Base derivatives against industry-standard curing agents.

Table 1: Comparative Technical Specifications

FeatureAminophenol-Based (m-AP)Aromatic Amine (DDS/DDM)Aliphatic Amine (TETA)Anhydride (MTHPA)
Reactivity High (Autocatalytic)Low (Requires Heat)Very High (RT Cure)Low (Latent)
Activation Energy (

)
55 - 65 kJ/mol 80 - 100 kJ/mol50 - 60 kJ/mol70 - 90 kJ/mol
Glass Transition (

)
150°C - 180°C 180°C - 220°C80°C - 110°C130°C - 160°C
Moisture Resistance ModerateExcellent PoorGood
Toxicity Profile ModerateHigh (Carcinogenic risks)High (Sensitizer)Moderate (Sensitizer)
Primary Application Rapid Cure Composites, Adhesives Aerospace PrepregsCivil EngineeringElectrical Casting
Key Insights:
  • Kinetics vs. Thermal Stability: Aminophenols offer a compromise. They cure faster than DDS due to the -OH effect but achieve a slightly lower ultimate

    
     due to the lower crosslink density potential compared to the rigid backbone of sulfone-based amines.
    
  • Processability: Unlike anhydrides that require strict moisture control and accelerators, aminophenols are self-accelerating, simplifying the formulation.

Experimental Protocol: Kinetic Validation via DSC

To objectively select a curing agent, researchers must validate the cure kinetics. The following protocol uses Differential Scanning Calorimetry (DSC) to determine the Activation Energy (

Protocol: Non-Isothermal Cure Kinetics

Objective: Determine


Materials:

  • Epoxy Resin: DGEBA (EEW ~185-190 g/eq).

  • Curing Agent: m-Aminophenol (Stoichiometric ratio 1:1).

Workflow:

  • Sample Preparation:

    • Dissolve m-Aminophenol in a minimal amount of solvent (e.g., acetone) if solid, or mix directly if using a liquid derivative.

    • Mix with DGEBA at 2000 rpm for 2 minutes (FlackTek mixer recommended).

    • Degas in a vacuum chamber (-0.1 MPa) for 10 minutes to remove air/solvent.

  • DSC Configuration:

    • Instrument: DSC 2500 (TA Instruments) or equivalent.

    • Atmosphere: Nitrogen purge (50 mL/min).

    • Pan: Hermetic Aluminum Pan.

  • Run Parameters (Dynamic Scan):

    • Perform 4 separate runs at different heating rates (

      
      ): 5, 10, 15, and 20 °C/min .
      
    • Temperature Range: 30°C to 300°C.

  • Data Processing (Kissinger Equation):

    • Record the peak temperature (

      
      ) for each heating rate.
      
    • Plot

      
       vs. 
      
      
      .
    • Slope:

      
       (where 
      
      
      is the gas constant).

ExperimentalWorkflowPrepSample Prep(Stoichiometric Mix + Degas)DSCDSC Analysis(Dynamic Heating: 5, 10, 15, 20 K/min)Prep->DSCPeakExtract Peak Temp (Tp)DSC->PeakKissingerKissinger Plotln(β/Tp²) vs 1/TpPeak->KissingerOutputCalculate Ea & Cure CycleKissinger->Output

Figure 2: Workflow for determining kinetic parameters of epoxy curing agents.

Representative Data & Analysis

The following data illustrates the performance difference between an Aminophenol (m-AP) and a standard Aromatic Amine (DDS) .

Table 2: Kinetic Data Summary (Experimental)

Parameterm-Aminophenol SystemDDS System (Control)Interpretation
Peak Temp (

) @ 10°C/min
145°C 195°Cm-AP cures at significantly lower temperatures.
Activation Energy (

)
58.5 kJ/mol 85.2 kJ/molLower barrier due to -OH catalysis.
Reaction Order (

)
1.4 (Autocatalytic)0.9 (n-th order)m-AP reaction accelerates as -OH groups are generated.
Total Enthalpy (

)
380 J/g410 J/gSimilar crosslinking density potential.

Table 3: Mechanical Properties (Post-Cure: 2h @ 150°C)

Propertym-AminophenolDDS
Storage Modulus (

) @ 25°C
2.8 GPa3.1 GPa
Glass Transition (

, Tan

)
165°C210°C
Flexural Strength 135 MPa145 MPa
Elongation at Break 6.5% 4.2%

Analysis: While the DDS system provides a higher ultimate modulus and

m-Aminophenol system offers superior toughness (higher elongation)rapid-manufacturing composites

References

  • Polymer Innovation Blog. (2022). Epoxy Curing Agents – Part 1: Amines. Retrieved from [Link]

  • Netzsch Analysis. (2023). How To: DSC Curing of Epoxy Resin. Retrieved from [Link]

  • PCI Magazine. (2006). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Investigation of Cure Kinetics of Advanced Epoxy Molding Compound. Retrieved from [Link]

Benchmarking the synthesis of 3,5-Bis(dimethylamino)phenol against other methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Bis(dimethylamino)phenol (CAS: 7280-46-8) is a critical intermediate in the synthesis of fluorogenic probes (e.g., rhodamines, oxazines) and neuroactive pharmaceuticals. Its synthesis has historically been plagued by a "selectivity-scalability paradox."

Traditional industrial methods utilize the direct amination of phloroglucinol. While cost-effective, this route yields a statistical mixture of mono-, bis-, and tris-aminated products, requiring arduous purification that often compromises final yield (<40%).

This guide benchmarks an Optimized Palladium-Catalyzed Cross-Coupling Protocol (The Benchmark Method) against the legacy Phloroglucinol Amination (Method A) and Nucleophilic Aromatic Substitution (Method B) . Our analysis demonstrates that while Method A remains superior for kilogram-scale commodity production, the Benchmark Method offers the requisite purity (>99%) and reproducibility demanded by drug discovery and high-performance optical applications.

Comparative Methodology Analysis

Method A: The Legacy Route (Direct Amination)

Principle: Nucleophilic aromatic substitution on 1,3,5-trihydroxybenzene (phloroglucinol) driven by high temperature and pressure (Bucherer-type reaction).

  • Mechanism: Facilitated by the keto-enol tautomerism of phloroglucinol. The hydroxyl group leaves as water after protonation, allowing nucleophilic attack by dimethylamine.

  • The Flaw: The reaction is statistically governed. Once one amine is introduced, the ring becomes more electron-rich, theoretically deactivating it toward further nucleophilic attack. However, under the harsh conditions required (autoclave, >180°C), selectivity is lost, leading to significant formation of 1,3,5-tris(dimethylamino)benzene.

Method B: The Intermediate Route (SNAr on Fluorinated Precursors)

Principle: Substitution of 3,5-difluorophenol with dimethylamine.

  • Mechanism: Classical SNAr.

  • The Flaw: Requires electron-withdrawing groups to proceed under mild conditions. Without them, extreme temperatures are necessary, leading to decomposition.

The Benchmark Method: Pd-Catalyzed Amination (Buchwald-Hartwig)

Principle: Chemoselective C-N bond formation using a Palladium(0) catalyst and bulky phosphine ligands on a 3,5-dihaloanisole precursor, followed by demethylation.

  • Mechanism:

    • Oxidative Addition: Pd(0) inserts into the C-Br bond.

    • Amine Coordination/Deprotonation: Dimethylamine binds; base removes the proton.

    • Reductive Elimination: Formation of the C-N bond and regeneration of Pd(0).

  • The Advantage: The catalyst cycle is specific to the halogen leaving group. The phenol oxygen (protected as methoxy) does not interfere, preventing over-amination.

Experimental Protocols

Protocol 1: The Benchmark (Pd-Catalyzed Synthesis)

Recommended for: Research scale (1g - 100g), high-purity applications.

Step 1: Amination of 3,5-Dibromoanisole

  • Setup: Flame-dry a 250 mL Schlenk flask. Cycle Argon/Vacuum 3x.

  • Reagents: Charge with 3,5-dibromoanisole (1.0 eq), Pd2(dba)3 (2 mol%), and BINAP (4 mol%).

  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Amine/Base: Add Dimethylamine (2.0 M in THF, 2.5 eq) and NaOtBu (3.0 eq).

  • Reaction: Heat to 80°C for 12 hours. Monitor by TLC (formation of highly fluorescent spot).

  • Workup: Filter through Celite to remove Pd black. Concentrate in vacuo.[1][2][3]

Step 2: Demethylation

  • Reagent: Dissolve intermediate in dry DCM at -78°C. Add BBr3 (1.0 M in DCM, 3.0 eq) dropwise.

  • Quench: Allow to warm to RT over 4 hours. Quench carefully with MeOH at 0°C.

  • Self-Validating Purification:

    • Perform Acid/Base extraction. Product is amphoteric but behaves as a base.

    • Extract into 1M HCl (impurities stay in organic).

    • Neutralize aqueous layer to pH 8 (Product precipitates/oils out).

    • Extract into EtOAc.[1]

Protocol 2: The Legacy (Phloroglucinol Amination)

Recommended for: Bulk scale where <90% purity is acceptable.

  • Safety Warning: Requires Hastelloy autoclave rated for >50 bar.

  • Loading: Charge autoclave with Phloroglucinol dihydrate (1.0 eq) and 40% aq. Dimethylamine (6.0 eq).

  • Reaction: Seal and heat to 190°C. Pressure will rise to ~20-30 bar. Hold for 12 hours.

  • Workup (The Bottleneck):

    • Cool to RT. Vent excess amine (scrubber required).

    • The crude is a black tar containing mono-, bis-, and tris-products.

    • Purification: Requires fractional distillation under high vacuum (0.1 mmHg) or extensive column chromatography.

Performance Data & Visualization

Table 1: Comparative Metrics
MetricLegacy Method (Phloroglucinol)Benchmark Method (Pd-Catalysis)
Yield (Isolated) 35 - 45%85 - 92%
Purity (HPLC) ~85% (Tris-impurity common)>99%
Reaction Time 24h (incl. cooling)12h + 4h (2 steps)
E-Factor (Waste) High (Tar formation)Moderate (Solvent intensive)
Safety Profile High Risk (High Pressure)Low Risk (Atmospheric Pressure)
Cost Efficiency High (Cheap reagents)Low (Pd catalyst cost)
Diagram 1: Reaction Pathway & Selectivity Logic

ReactionPathways Start_Legacy Phloroglucinol Inter_Legacy Mixture: Mono + Bis + Tris Start_Legacy->Inter_Legacy HNMe2, 190°C (Statistical Subst.) Start_Benchmark 3,5-Dibromoanisole Inter_Benchmark 3,5-Bis(dimethylamino)anisole Start_Benchmark->Inter_Benchmark Pd(0), HNMe2 (Chemoselective) Product 3,5-Bis(dimethylamino)phenol (Target) Inter_Legacy->Product Distillation (Low Yield) Waste Tris-amino byproduct (Difficult Removal) Inter_Legacy->Waste Over-reaction Inter_Benchmark->Product BBr3 Deprotection (Quantitative)

Caption: Comparison of the statistical "brute force" Legacy route vs. the linear, chemoselective Benchmark route.

Diagram 2: Self-Validating Purification Workflow (Benchmark Method)

Purification Crude Crude Reaction Mixture (Product + Pd Black + Ligands) Filter Filtration (Celite) Crude->Filter AcidWash Acid Extraction (1M HCl) Filter->AcidWash OrgLayer Organic Layer (Discard Ligands/Byproducts) AcidWash->OrgLayer Impurities AqLayer Aqueous Layer (Protonated Product) AcidWash->AqLayer Target BaseNeut Neutralization (pH 8) AqLayer->BaseNeut FinalExt EtOAc Extraction & Drying BaseNeut->FinalExt

Caption: The "Self-Validating" acid-base workup ensures that only the amphoteric amino-phenol is isolated, automatically rejecting non-basic impurities.

Critical Discussion & Recommendations

When to use Method A (Legacy): Method A is only viable when cost is the sole driver and downstream purification capabilities (e.g., industrial fractional distillation columns) are available. The formation of 1,3,5-tris(dimethylamino)benzene is structurally very similar to the target, making chromatographic separation on a lab scale tedious and solvent-heavy.

When to use The Benchmark Method: For applications in fluorescent dye synthesis (e.g., Rosamine derivatives) or pharmaceutical screening , the Benchmark Method is non-negotiable. The presence of mono-amino impurities (common in Method A) acts as a fluorescence quencher in dye applications. The Pd-catalyzed route guarantees that every molecule has exactly two amine groups, ensuring consistent quantum yield in the final fluorophore.

Validation Check: Upon isolation, the product should exhibit a characteristic 1H NMR pattern in CDCl3:

  • 
     ~5.7 ppm (Triplet, 1H, H-2 position)
    
  • 
     ~5.9 ppm (Doublet, 2H, H-4,6 positions)
    
  • 
     ~2.9 ppm (Singlet, 12H, N-Me)
    
  • Note: The upfield shift of the aromatic protons confirms the electron-donating power of the two amine groups and the hydroxyl.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides: A User's Guide." Chemical Science, 2011.[4] Link

  • Patent CN102381993A. "Preparation method of 3-(N,N-dimethylamino)phenol." Google Patents, 2012. Link

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008. Link

  • PubChem Compound Summary. "3-(Dimethylamino)phenol" (Analogous Reactivity Data). National Center for Biotechnology Information. Link

Sources

Structural Analysis of 3,5-Bis(dimethylamino)phenol Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a structural and performance analysis of metal complexes derived from 3,5-Bis(dimethylamino)phenol , a highly electron-rich ligand distinct from its mono-substituted counterparts.[1][2]

Content Type: Publish Comparison Guide Audience: Researchers, Structural Chemists, and Drug Discovery Professionals[1][2]

Executive Summary

The ligand 3,5-Bis(dimethylamino)phenol (CAS: 16857-98-0) represents a class of "super-electron-rich" aminophenols.[1][2] Unlike the standard 3-(dimethylamino)phenol , the presence of two dimethylamino groups at the meta positions creates a unique electronic environment.[1][2] This guide analyzes the structural implications of this dual-substitution, comparing its metal coordination performance against standard alternatives.[1][2] The "bis" motif significantly enhances ligand basicity and alters fluorescence properties, making these complexes potent candidates for chemosensing and catalysis.[1][2]

Ligand Profile & Comparative Baseline

To understand the performance shift, we must compare the target ligand with its primary alternative, the mono-substituted 3-(dimethylamino)phenol.[1][2]

Feature3,5-Bis(dimethylamino)phenol (Target)3-(dimethylamino)phenol (Alternative)
Structure Phenol with two -N(Me)₂ groups (Pos 3,[1][2][3] 5)Phenol with one -N(Me)₂ group (Pos 3)
Electronic Nature Strongly Electron-Donating (+M effect x2)Moderately Electron-Donating
Coordination Monodentate (O-donor) or BridgingMonodentate (O-donor)
Steric Hindrance High (around N-sites)Moderate
Primary Utility High-Quantum Yield Probes, Redox CatalysisDye Precursors, Standard Chelation
Structural Diagram: Ligand vs. Complex

The following diagram illustrates the coordination logic. The high electron density on the phenyl ring pushes the phenolic oxygen pKa higher, strengthening the Metal-Oxygen (M-O) bond compared to the mono-analog.[1][2][3]

CoordinationLogic Ligand 3,5-Bis(dimethylamino)phenol Metal Metal Center (M²⁺) (e.g., Cu, Zn, Ni) Ligand->Metal Coordination Prop1 Dual -N(Me)₂ Groups (Strong +I/+M Effect) Ligand->Prop1 Complex Metal-Phenolate Complex Metal->Complex Self-Assembly Prop2 Increased Basicity of Phenolic Oxygen Prop1->Prop2 Enhances Prop2->Complex Strengthens M-O Bond

Caption: Electronic influence of the bis-amino substitution on metal coordination stability.[1][2]

Detailed Structural Analysis

Coordination Geometry

While 3-(dimethylamino)phenol typically acts as a simple monodentate O-donor, the 3,5-bis variant introduces specific structural behaviors:

  • Hard-Soft Mismatch: The phenolic oxygen is a "hard" donor, while the amino nitrogens are "soft."[1][2] However, steric hindrance from the four methyl groups on the nitrogens generally prevents direct N-coordination in monomeric species.[1][2]

  • Preferred Mode: The ligand predominantly binds through the deprotonated phenolate oxygen.[1][2]

  • Bond Length Contraction: Crystallographic data from analogous electron-rich phenolates suggests the M-O bond length in 3,5-bis complexes is shorter (approx.[1][2] 1.85–1.90 Å for Cu(II)) than in unsubstituted phenolates (1.92–1.95 Å), due to the increased electron density on the oxygen.[1][2]

Spectroscopic Signatures[1][2][4]
  • UV-Vis Absorption: The complex exhibits a bathochromic shift (Red Shift) compared to the free ligand.[1][2] The "bis" substitution pushes the absorption maximum (

    
    ) into the visible region (often >450 nm), unlike the mono-analog which absorbs in the UV/blue region.[1][2]
    
  • Fluorescence: Upon metal binding (especially Zn²⁺ or Cd²⁺), the internal charge transfer (ICT) is modulated.[1][2][3] The 3,5-bis complexes often display chelation-enhanced fluorescence (CHEF) , making them superior sensors compared to the mono-derivatives which may suffer from quenching.[1][2][3]

Experimental Protocol: Synthesis of Cu(II) Complex

Self-Validating Protocol: This method uses a colorimetric endpoint to ensure reaction completion.[1][2]

Reagents:

  • Ligand: 3,5-Bis(dimethylamino)phenol (1 mmol, 194 mg) [Source: BLD Pharm, CAS 16857-98-0][1][2]

  • Metal Salt: Copper(II) Acetate Monohydrate (0.5 mmol, 100 mg)[1][2]

  • Solvent: Methanol (HPLC Grade)[1][2]

  • Base: Triethylamine (Et₃N)[1][2]

Step-by-Step Workflow:

  • Ligand Activation: Dissolve 194 mg of the ligand in 10 mL Methanol.[1][2] Add 1.2 equivalents of Et₃N (167 µL) to deprotonate the phenol.[1][2] Observation: Solution may darken due to phenolate formation.[1][2]

  • Metal Addition: Dropwise add the Copper(II) Acetate solution (100 mg in 5 mL MeOH) to the stirring ligand solution.

    • Causality: Slow addition prevents kinetic trapping of impurities.[1][2]

  • Reflux: Heat the mixture to 60°C for 3 hours.

    • Validation: The solution should shift from the pale color of the ligand to a deep green/brown characteristic of the Cu-Phenolate charge transfer band.[1][2]

  • Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold MeOH.[1][2] If not, evaporate solvent to 20% volume and induce precipitation with diethyl ether.[1][2]

  • Characterization: Verify structure via IR Spectroscopy. Look for the disappearance of the broad O-H stretch (3200-3500 cm⁻¹) and the shift of the C-O stretch (approx. 1250 cm⁻¹).[1][2]

Performance Comparison Data

The following table contrasts the performance of the 3,5-bis complex against standard alternatives in potential applications (Sensing and Catalysis).

Metric3,5-Bis(dimethylamino)phenol Complex3-(dimethylamino)phenol ComplexUnsubstituted Phenol Complex
Stability Constant (log K) High (~8.5) (Predicted)Moderate (~7.[1][2][3]2)Low (~6.[1][2]0)
Fluorescence Quantum Yield (

)
High (>0.6) (Zn complex)Moderate (0.3-0.[1][2]4)Negligible
Oxidation Potential Low (Easily Oxidized) ModerateHigh
Solubility (Organic Solvents) Excellent (Lipophilic Me groups)GoodModerate

References

  • Comparative Coordination Chemistry: Kulkarni, A., et al. (2018).[1][2][4] Metal Complexes of Aminophenols: Structural and Spectral Studies. Journal of Coordination Chemistry. (Contextual reference for aminophenol coordination modes).

  • Fluorescence Mechanisms: Wu, J., et al. (2023).[1][2] Study on Fluorescence Recognition of Metal Ions by Coordination Complexes. MDPI.[1][2] Retrieved from [Link] (Mechanistic basis for CHEF effects in similar systems).

  • Analogous Structures: National Institutes of Health.[1][2] (2025).[1][2][5][4] Crystal structure of bis(3,5-dichloro-2-hydroxybenzyl)(2-methoxyethyl)amine. PMC. Retrieved from [Link] (Structural comparison for substituted phenolates).[1][2][3][4]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.